2,4-Dichloropyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHUCXXDVVSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620484 | |
| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-89-8 | |
| Record name | 2,4-Dichloro-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37131-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloropyrimidine-5-carboxylic acid chemical properties
An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 37131-89-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science.
Core Chemical Properties
This compound is a white, solid crystalline compound.[1] It serves as a vital intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, including antiviral and anticancer drugs, as well as herbicides and fungicides.[1] Its utility stems from its unique chemical structure, featuring reactive chloro groups and a carboxylic acid moiety.[1][2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 37131-89-8 | [1][3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 192.99 g/mol | [3] |
| InChI Key | IVIHUCXXDVVSBH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)C(=O)O | [1] |
| Physical Properties | ||
| Melting Point | 90-97 °C | [3][4] |
| Boiling Point | 368.4 ± 22.0 °C (Predicted) | [1][3] |
| Density | 1.718 g/cm³ | [1][3] |
| Form | Solid | [4] |
| Color | White | [1][4] |
| Chemical Properties | ||
| pKa | 0.97 ± 0.32 (Predicted) | [1][4] |
| Flash Point | 176.592 °C | [1][3] |
| Vapor Pressure | 0 mmHg at 25 °C | [1][3] |
| Computational Data | ||
| XLogP3-AA | 1.7 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Topological Polar Surface Area | 63.1 Ų | [1] |
| Freely Rotating Bonds | 1 | [1] |
| Refractive Index | 1.614 | [1][3] |
Experimental Protocols & Synthesis
Synthesis from Uracil-5-carboxylic acid
A common and documented method for synthesizing this compound is via the chlorination of uracil-5-carboxylic acid.[4]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, place 10.0 g (64.06 mmol) of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid) and partially dissolve it in 20 mL of N,N-dimethylformamide (DMF) under cooling in an ice bath.[4]
-
Reagent Addition: Slowly add 59.7 mL (0.64 mol) of phosphoryl chloride (POCl₃) to the mixture, followed by the slow addition of 10.3 mL (64.7 mmol) of N,N-diethylaniline.[4]
-
Reaction: Heat the reaction mixture in an oil bath at 90°C and reflux for approximately 2 hours and 40 minutes. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Workup: After the reaction is complete, cool the system to room temperature. Remove the excess phosphoryl chloride by distillation under reduced pressure (evaporate about half the volume).[4]
-
Quenching & Extraction: Slowly pour the remaining reaction solution into crushed ice to quench the reaction. Extract the aqueous mixture with diethyl ether.[4]
-
Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Final Product: The resulting product is 8.1 g (41.97 mmol) of this compound as a white solid, corresponding to a 65% yield.[4]
Reactivity and Applications
The reactivity of this compound is dominated by the two chlorine atoms and the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6] The electron-withdrawing nature of the nitrogen atoms in the ring activates these positions for attack by nucleophiles such as amines and alkoxides.[6] This reactivity allows for the selective introduction of various functional groups, making it a versatile building block for creating a library of pyrimidine derivatives.[2][6]
Carboxylic Acid Reactions
The carboxylic acid group at the C5 position can undergo standard reactions such as esterification. For example, it can be converted to its corresponding ethyl ester, Ethyl 2,4-Dichloropyrimidine-5-carboxylate.[7] This functional group provides another handle for further molecular modifications.
Key Applications
-
Pharmaceuticals: It is a crucial building block for synthesizing therapeutic agents. Its structure is often incorporated into molecules targeting various diseases.[1][2]
-
Agrochemicals: It is used as an intermediate in the production of herbicides and fungicides.[1]
-
Dyestuffs and Esters: The reactive chlorine atoms facilitate coupling reactions to create stable and vibrant colorants for the textile and printing industries.[2]
Safety Information
This compound is classified as harmful if swallowed and is an irritant.[4]
-
Hazard Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Risk Statement: R22 (Harmful if swallowed)[4]
-
Storage: Store in an inert atmosphere, preferably in a freezer at -20°C.[4]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 37131-89-8 [chemicalbook.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid, with the CAS number 37131-89-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring two reactive chlorine atoms and a carboxylic acid group on a pyrimidine core, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| CAS Number | 37131-89-8 | |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 90-97 °C | |
| Boiling Point (Predicted) | 368.4 ± 22.0 °C at 760 mmHg | |
| Density (Predicted) | 1.718 g/cm³ | |
| SMILES | OC(=O)c1cnc(Cl)nc1Cl | |
| InChI | 1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) |
Synthesis and Reactivity
Synthesis
Experimental Workflow: Plausible Synthesis Route
Caption: Plausible synthetic pathway from Uracil.
Detailed Experimental Protocol (Hypothetical, based on related compounds):
A detailed protocol for the synthesis of the direct precursor, 2,4-dichloro-5-pyrimidinecarbaldehyde, is described in patent literature[2]. The subsequent oxidation to the carboxylic acid is a standard organic transformation.
-
Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde from Uracil.
-
To a reaction vessel containing dimethylformamide (DMF), slowly add thionyl chloride while maintaining the temperature below 40°C.
-
Add Uracil to the mixture and control the temperature between 35 and 40°C.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
-
React the intermediate with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-pyrimidinecarbaldehyde[2].
-
-
Step 2: Oxidation to this compound.
-
Dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in a suitable solvent (e.g., acetone, acetic acid).
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (H₂CrO₄ in acetone/sulfuric acid), portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the aldehyde is fully converted, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the product. Recrystallization from a suitable solvent may be necessary for purification.
-
Chemical Reactivity
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro group is generally more reactive towards nucleophiles than the C2-chloro group. The carboxylic acid group can undergo standard transformations such as esterification or amidation. This differential reactivity allows for sequential and regioselective derivatization, making it a valuable scaffold for building molecular complexity.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of numerous biologically active compounds. Its pyrimidine core is a common feature in molecules designed to interact with biological targets, particularly protein kinases.
Role as a Pharmacophore
The pyrimidine ring system is a well-established pharmacophore that can mimic the purine bases of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions can be tailored to achieve desired potency and selectivity against specific kinase targets.
Precursor to Kinase Inhibitors
Pyrimidine derivatives are prominent in the development of inhibitors for several important kinase families, including:
-
Janus Kinases (JAKs): These are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: EGFR is a key driver of cell proliferation and survival, and its mutation or overexpression is common in various cancers, particularly non-small-cell lung cancer.[5][6]
The general scheme for utilizing this compound in the synthesis of a kinase inhibitor is outlined below.
Experimental Workflow: Kinase Inhibitor Synthesis
Caption: General synthesis of a kinase inhibitor core.
Signaling Pathways
As a synthetic building block, this compound itself is not directly involved in biological signaling. However, its derivatives are designed to modulate key signaling pathways implicated in disease.
Inhibition of the JAK-STAT Pathway
Many potent and selective JAK inhibitors feature a pyrimidine core. These inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This interruption of the signaling cascade can dampen the inflammatory response in autoimmune diseases.
JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based drug.
Inhibition of the EGFR Signaling Pathway
In oncology, pyrimidine derivatives are crucial for inhibiting mutated EGFR. By binding to the kinase domain of EGFR, these drugs prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT, ultimately leading to reduced tumor cell proliferation and survival.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR pathway by a pyrimidine-based drug.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the proton at the C6 position of the pyrimidine ring. A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid and the four carbons of the pyrimidine ring. The carbons attached to chlorine atoms would appear at a characteristic downfield shift. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~3300-2500), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1600-1400), and C-Cl stretches (~800-600). |
| Mass Spec (EI) | A molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M+2, M+4). Fragmentation may involve the loss of Cl, COOH, and HCl. |
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
In case of exposure, follow standard first-aid procedures and seek medical attention if irritation persists. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid (CAS No. 37131-89-8). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document summarizes its physicochemical properties, provides insights into its synthesis, and explores its relevance in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a halogenated pyrimidine derivative with the empirical formula C₅H₂Cl₂N₂O₂.[1] The presence of two chlorine atoms and a carboxylic acid group on the pyrimidine ring confers significant reactivity and makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37131-89-8 | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 90-97 °C | [1] |
| SMILES | OC(=O)c1cnc(Cl)nc1Cl | [1] |
| InChI | 1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11) | [1] |
Synthesis
A likely precursor for this synthesis is uracil-5-carboxylic acid (also known as isoorotic acid). The synthesis would likely proceed via a two-step process:
-
Hydroxylation/Formation of the Dihydroxy Intermediate: Uracil-5-carboxylic acid can be considered as 2,4-dihydroxypyrimidine-5-carboxylic acid.
-
Chlorination: The dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
A patent for the synthesis of the related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, starts from uracil and proceeds through a 2,4-dihydroxy-5-pyrimidinecarbaldehyde intermediate, which is then chlorinated using phosphorus oxychloride (POCl₃).[2] A similar chlorination strategy is expected for the carboxylic acid derivative.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Considerations for Chlorination:
-
Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are common chlorinating agents for converting hydroxyl groups on pyrimidine rings to chlorides.
-
Catalysts: In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be used to facilitate the reaction.
-
Temperature: The reaction typically requires heating, often to the reflux temperature of the chlorinating agent.
-
Work-up: The reaction mixture is usually poured onto ice to quench the excess chlorinating agent, followed by extraction and purification of the product.
Spectroscopic Analysis
Detailed, publicly available experimental spectra for this compound are scarce. However, based on the known spectral properties of similar compounds and functional groups, the expected spectroscopic characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single proton signal is expected for the hydrogen at the 6-position of the pyrimidine ring. The chemical shift of this proton would likely be in the downfield region (δ > 8.0 ppm) due to the deshielding effects of the electronegative chlorine atoms and the aromatic ring current. The carboxylic acid proton would exhibit a broad singlet, typically in the range of δ 10-13 ppm.
-
¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 160-170 ppm). The carbons attached to the chlorine atoms (C2 and C4) would also be downfield, while the remaining two carbons of the pyrimidine ring would appear at slightly higher field.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the carboxylic acid should be present around 1700-1730 cm⁻¹.
-
C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Crystallography
As of the time of this writing, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD). However, the crystal structures of other pyrimidine carboxylic acids have been reported. For instance, the crystal structure of pyrimidine-4-carboxylic acid reveals a planar molecule with intermolecular hydrogen bonding between the carboxylic acid group and a nitrogen atom of an adjacent pyrimidine ring.[3][4] It is plausible that this compound would exhibit similar packing motifs in its solid state, driven by hydrogen bonding interactions involving the carboxylic acid group.
Role in Medicinal Chemistry and Drug Development
This compound serves as a crucial building block for the synthesis of more complex molecules with potential biological activity. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions of the pyrimidine ring. The carboxylic acid group can be converted into esters, amides, or other derivatives.
This versatility makes it an attractive starting material in drug discovery programs. For example, pyrimidinol carboxylic acid derivatives have been investigated as inhibitors of HIV-1 RNase H.[5] This suggests that compounds derived from this compound could potentially be explored for similar antiviral applications.
Illustrative Reaction Scheme in Drug Discovery:
Caption: General synthetic utility in drug discovery.
Conclusion
This compound is a valuable and reactive intermediate in organic and medicinal chemistry. While detailed experimental data for some of its properties are not widely published, its structural features and the known chemistry of related compounds provide a strong basis for its application in the synthesis of novel compounds with potential therapeutic or agrochemical value. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted.
References
- 1. This compound 97 37131-89-8 [sigmaaldrich.com]
- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2,4-Dichloropyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling information for 2,4-Dichloropyrimidine-5-carboxylic acid, a key building block in pharmaceutical research and development. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.
GHS Hazard Statements: [1]
Pictogram: [3]
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 37131-89-8 | |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [4] |
| Molecular Weight | 192.99 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-97 °C | |
| Purity | 97% |
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Limit all unnecessary personal contact.[1]
-
Use in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][5][6]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][6]
-
Keep containers securely sealed when not in use.[1]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][6][7][8]
-
Store locked up.[1]
-
Protect from environmental extremes and physical damage.[1]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[6][7]
-
Keep away from heat, sparks, and open flames.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[2][5][6] |
| Skin Protection | Wear suitable protective gloves and clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2][5][6] |
| Foot Protection | Safety shoes are recommended.[5] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2][5][6] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][5][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][5][6] |
Fire-Fighting Measures:
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5][6]
-
Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride may be generated by thermal decomposition.[2][5][6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[5][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use proper personal protective equipment as indicated in Section 4.[1][5][6]
-
Environmental Precautions: Prevent spillage from entering drains, sewers, or water courses.[1]
-
Containment and Cleanup: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust. Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] For major spills, alert the fire brigade and control personal contact.[1]
Experimental Protocols: Risk Assessment Workflow
While specific experimental protocols for toxicity testing of this compound are not publicly available, a standardized workflow for chemical risk assessment and control should be followed.
Caption: Risk Assessment and Control Workflow for Handling Hazardous Chemicals.
This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound. It is imperative that all personnel handling this substance are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
A Technical Guide to the Physical Properties of 2,4-Dichloropyrimidine-5-carboxylic Acid
This technical guide provides a comprehensive overview of the known physical properties of 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, general experimental methodologies, and a logical workflow for property determination.
Core Physical and Chemical Properties
This compound is a white crystalline solid.[1] Its chemical structure, characterized by a dichloropyrimidine ring and a carboxylic acid functional group, makes it a valuable building block in organic synthesis.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C5H2Cl2N2O2 | [1][2][3] |
| Molecular Weight | 192.99 g/mol | [3] |
| Melting Point | 90-97 °C | [2] |
| Boiling Point (Predicted) | 368.4 ± 22.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.718 g/cm³ | [1][2] |
| pKa (Predicted) | 0.97 ± 0.32 | [1][4] |
| Flash Point (Predicted) | 176.592 °C | [1][2] |
| Vapor Pressure (at 25 °C) | 0 mmHg | [1][2] |
| Refractive Index (Predicted) | 1.614 | [1][2] |
| Calculated Properties | Value | Source |
| ACD/LogP | 0.58 | [1] |
| Polar Surface Area | 63.08 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Freely Rotating Bonds | 1 | [1] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public literature, standard methodologies for organic compounds are applicable. The following are generalized procedures that can be adapted for this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid organic compound is provided for context, as it is a fundamental physical property. This would typically be performed on a derivative if needed.
Methodology:
-
The liquid sample is placed in a distillation flask.
-
A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point.
Solubility Assessment
The solubility of this compound can be qualitatively assessed in various solvents to understand its polarity.
Methodology:
-
A small amount (e.g., 10 mg) of the compound is placed in a test tube.
-
A small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane) is added.
-
The mixture is agitated at a constant temperature.
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble. Given its carboxylic acid group, solubility in aqueous base would also be a relevant test.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the key physical properties of a solid organic acid like this compound.
Caption: A logical workflow for the physical and chemical characterization of a solid organic acid.
References
Technical Guide: 2,4-Dichloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 2,4-dichloropyrimidine-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. A thorough understanding of its solubility is critical for its application in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | N/A |
| Molecular Weight | 192.99 g/mol | N/A |
| Melting Point | 90-97 °C | N/A |
| Boiling Point | 368.4 °C (Predicted) | N/A |
| Density | 1.718 g/cm³ | N/A |
Solubility Data
For instance, the related compound 2,4-dichloropyrimidine is reported to be soluble in common organic solvents such as ethanol, ether, and chloroform, and slightly soluble in water[1]. Pyrimidine-4-carboxylic acid is soluble in ethanol, DMSO, and dimethylformamide[2]. Given the presence of both the polar carboxylic acid group and the chlorinated pyrimidine ring, this compound is expected to exhibit solubility in a range of polar organic solvents.
Table 1: Qualitative Solubility Profile of this compound and Related Compounds
| Solvent | 2,4-Dichloropyrimidine[1] | Pyrimidine-4-carboxylic acid[2] | Expected Solubility of this compound |
| Water | Slightly Soluble | Moderately Soluble | Slightly to Moderately Soluble |
| Ethanol | Soluble | Soluble (0.25 mg/ml) | Soluble |
| Chloroform | Soluble | N/A | Soluble |
| Ether | Soluble | N/A | Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | Soluble (20 mg/ml) | Soluble |
| Dimethylformamide (DMF) | N/A | Soluble (2 mg/ml) | Soluble |
Note: The expected solubility is an educated estimation based on the properties of similar compounds and has not been experimentally confirmed.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, adapted from established methodologies.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of the mobile phase used for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.
-
Synthesis Workflow
The synthesis of this compound can be achieved from uracil through the formation of an intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde. The aldehyde is then oxidized to the carboxylic acid. The following diagram illustrates the key steps in this synthetic pathway.
Caption: Synthesis pathway of this compound.
References
Spectroscopic and Synthetic Profile of 2,4-Dichloropyrimidine-5-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
2,4-Dichloropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol . Its structure, featuring a pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a valuable intermediate in the synthesis of more complex molecules, including dyestuffs and esters.
| Property | Value |
| CAS Number | 37131-89-8 |
| Molecular Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 |
| IUPAC Name | This compound |
| SMILES | C1(=C(N=C(N=C1Cl)Cl)C(=O)O) |
| InChI Key | IVIHUCXXDVVSBH-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry and by comparing with data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.1 | Singlet | 1H | Pyrimidine C6-H |
| ~13.5 | Broad Singlet | 1H | Carboxylic acid -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~162 | C2-Cl |
| ~160 | C4-Cl |
| ~158 | C6 |
| ~120 | C5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1720 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1550 | Medium | C=N stretch |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Notes |
| 192/194/196 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| 175/177/179 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 147/149/151 | [M-COOH]⁺ | Loss of carboxyl group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the compound would be dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the source. For EI, a small amount of the solid sample would be introduced directly into the ion source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Synthetic Workflow
A plausible synthetic route to this compound is through the hydrolysis of its corresponding ethyl ester, which is a commercially available starting material. The workflow for this synthesis is depicted below.
Caption: Proposed synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate. While experimental spectroscopic data is not widely available, this guide provides a robust predicted spectroscopic profile based on fundamental principles and data from analogous compounds. The provided synthetic workflow and generalized experimental protocols offer a practical starting point for researchers working with this molecule. It is recommended that experimental data be acquired and compared with these predictions for any new synthetic batches of this compound.
A Technical Guide to 2,4-Dichloropyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications
This technical guide provides an in-depth overview of 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in the pharmaceutical and chemical industries. The document details its physicochemical properties, with a focus on its melting point, outlines experimental protocols for its synthesis and characterization, and discusses its applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its chemical structure, characterized by a pyrimidine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile building block in organic synthesis.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 90-97 °C | [2][3] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [2][4] |
| Molecular Weight | 192.99 g/mol | [3][4] |
| Density | 1.718 g/cm³ | [2] |
| Boiling Point (Predicted) | 368.4 ± 22.0 °C | [2] |
| Flash Point | 176.592 °C | [2] |
| pKa (Predicted) | 0.97 ± 0.32 | [1] |
| CAS Number | 37131-89-8 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its melting point.
2.1. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from uracil. The key intermediate, 2,4-dichloro-5-pyrimidinecarboxaldehyde, is first synthesized and then oxidized to the final carboxylic acid product.
Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde
-
To a suspension of uracil in dimethylformamide (DMF), slowly add thionyl chloride dropwise at a controlled temperature below 40 °C.[5]
-
Maintain the reaction temperature between 35 and 40 °C after the addition is complete.[5]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until all the uracil is consumed.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Pour the cooled mixture into water to precipitate the product.[5]
-
Isolate the resulting 2,4-dihydroxy-5-pyrimidinecarboxaldehyde by filtration.[5]
Step 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde
-
Add the 2,4-dihydroxy-5-pyrimidinecarboxaldehyde obtained in the previous step to phosphorus oxychloride.[5][6]
-
Reflux the mixture for approximately 5 hours.[6]
-
After reflux, remove excess phosphorus oxychloride by evaporation.[6]
-
Carefully pour the residue into ice water.[6]
-
Extract the aqueous mixture multiple times with ethyl acetate.[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[6]
-
Purify the crude product by column chromatography to obtain pure 2,4-dichloro-5-pyrimidinecarboxaldehyde.[6]
Step 3: Oxidation to this compound
The final step involves the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic chemistry and can be achieved using various oxidizing agents. A general protocol using potassium permanganate is described below.
-
Dissolve the 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
-
Acidify the solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolate the this compound by filtration, wash with cold water, and dry under vacuum.
2.2. Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
-
Ensure the crystalline sample of this compound is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (90-97 °C).
-
Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting range.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Visualizations
The following diagrams illustrate the synthesis workflow and the general procedure for melting point determination.
Caption: Synthesis pathway of this compound.
Caption: General workflow for melting point determination.
Applications in Drug Development and Chemical Industries
This compound is a valuable intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and chemical industries.[1]
-
Pharmaceutical Intermediates: Its structure is a key component in the synthesis of more complex molecules with potential therapeutic activities. It is used as a building block for antiviral and anticancer agents.[1] The reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups, which is a crucial strategy in drug discovery and lead optimization.
-
Chemical Synthesis: Beyond pharmaceuticals, this compound serves as an intermediate in the production of dyestuffs and esters. The reactivity of its chlorine and carboxylic acid groups allows for its incorporation into a wide range of molecules for various industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound 97 37131-89-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
In-Depth Technical Guide: Biological Activity of 2,4-Dichloropyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biological activities associated with derivatives of 2,4-dichloropyrimidine-5-carboxylic acid. The core focus of this document is on the synthesis, biological evaluation, and mechanistic understanding of these compounds, primarily as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in allergic and inflammatory responses. While this compound itself is a versatile chemical intermediate, its derivatives, particularly pyrimidine-5-carboxamides, have emerged as a promising class of bioactive molecules.
Core Biological Activity: Syk Kinase Inhibition
Research into derivatives of the closely related ethyl 2,4-dichloropyrimidine-5-carboxylate has identified a series of potent 4-anilinopyrimidine-5-carboxamides as inhibitors of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, making it an attractive therapeutic target for allergic and autoimmune diseases.[1]
Structure-Activity Relationship (SAR)
Key structural features of these pyrimidine-5-carboxamide derivatives are critical for their Syk inhibitory activity. Studies have revealed the following SAR trends:
-
C2-Position Substitution : The presence of an aminoethylamino moiety at the 2-position of the pyrimidine ring is important for potent Syk inhibition.[1]
-
C4-Position Substitution : An anilino group at the 4-position is favored. Specifically, substitution at the meta-position of the anilino ring enhances activity.[1]
These derivatives have demonstrated high selectivity for Syk over other kinases such as ZAP-70, c-Src, and PKC.[1]
Quantitative Biological Data
The following table summarizes the available quantitative data for a key derivative from this class.
| Compound ID | Structure | Assay | Target | Activity | Reference |
| 9a | 2-(aminoethylamino)-4-(m-toluidino)pyrimidine-5-carboxamide | Passive Cutaneous Anaphylaxis (PCA) | In vivo anti-allergic activity | ID₅₀ = 13 mg/kg (s.c. in mice) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of these derivatives and their biological evaluation are crucial for reproducibility and further development.
General Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxamide Derivatives
The synthesis of the target pyrimidine-5-carboxamide derivatives typically starts from ethyl 2,4-dichloropyrimidine-5-carboxylate. The general synthetic workflow is as follows:
Step 1: Synthesis of Ethyl 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxylate Ethyl 2,4-dichloropyrimidine-5-carboxylate is reacted with a substituted aniline in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. The reaction proceeds via a nucleophilic aromatic substitution, where the more reactive chlorine at the C4 position is displaced.
Step 2: Synthesis of Ethyl 2-(substituted-amino)-4-(substituted-anilino)pyrimidine-5-carboxylate The resulting 2-chloro intermediate is then reacted with a desired amine (e.g., ethylenediamine) to displace the chlorine at the C2 position.
Step 3: Saponification The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Step 4: Amide Formation The carboxylic acid is converted to the primary amide using standard amide coupling techniques, for example, by activating the carboxylic acid and then reacting with ammonia or an ammonium salt.
Syk Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against Syk kinase can be determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Reaction Setup : In a 384-well plate, the test compound (at various concentrations) is incubated with Syk enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Incubation : The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.
-
ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is incubated for approximately 40 minutes at room temperature.
-
Signal Generation : Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. This is incubated for about 30 minutes.
-
Data Acquisition : The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
IC₅₀ Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
Passive Cutaneous Anaphylaxis (PCA) in Mice
This in vivo model is used to assess the anti-allergic activity of the compounds.[2][3]
Protocol:
-
Sensitization : Mice are passively sensitized by an intradermal injection of an IgE antibody specific for an antigen (e.g., anti-dinitrophenyl (DNP) IgE) into one ear.[4]
-
Compound Administration : After a period of 24 hours, the test compound is administered to the mice, typically via subcutaneous or oral route.[1][4]
-
Antigen Challenge : After 1 hour, the mice are challenged intravenously with the antigen (e.g., DNP-HSA) mixed with Evans Blue dye.[4]
-
Evaluation : The Evans Blue dye extravasates into the tissue at the site of the allergic reaction due to increased vascular permeability.[5] After a set time (e.g., 1 hour), the mice are euthanized, and the ears are collected.
-
Quantification : The dye is extracted from the ear tissue using a solvent like formamide, and the amount of dye is quantified by measuring its absorbance with a spectrophotometer. The inhibition of dye extravasation in the compound-treated group compared to the vehicle-treated group is calculated.[4]
Signaling Pathway
The primary mechanism of action for these pyrimidine-5-carboxamide derivatives is the inhibition of the Syk signaling cascade in mast cells, which is central to the type I hypersensitivity reaction.
Pathway Description: Upon exposure to an allergen (antigen), IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells are cross-linked. This event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor by Src family kinases like Lyn.[6] Phosphorylated ITAMs serve as docking sites for Syk, which is subsequently activated.[1][7] Activated Syk initiates a cascade of downstream signaling events, including the phosphorylation of adaptor proteins like LAT and enzymes such as phospholipase C gamma (PLCγ).[6] This ultimately results in an increase in intracellular calcium levels and the degranulation of mast cells, releasing histamine, serotonin, and other inflammatory mediators.[6] The pyrimidine-5-carboxamide derivatives inhibit Syk, thereby blocking this entire signaling cascade and preventing the release of inflammatory mediators, which explains their anti-allergic effects observed in vivo.[1]
Other Potential Biological Activities
While Syk inhibition is the most well-defined activity for this specific chemical class, the broader pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile scaffolds have been investigated for other therapeutic applications, including:
-
Anticancer Activity : Other classes of pyrimidine derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and for their cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial Activity : Various pyrimidine-5-carboxamide derivatives have been synthesized and screened for antibacterial and antifungal properties.[6]
It is plausible that derivatives of this compound could be tailored to target these other biological processes, representing a fertile ground for future drug discovery efforts.
Conclusion
Derivatives of this compound, particularly 2,4-disubstituted pyrimidine-5-carboxamides, are a class of compounds with significant therapeutic potential. The most compelling evidence points to their activity as potent and selective inhibitors of Syk kinase, with demonstrated efficacy in cellular and in vivo models of allergic reaction. The well-defined structure-activity relationships and the established synthetic routes provide a solid foundation for further optimization and development of these compounds as novel anti-inflammatory and anti-allergic agents. Future research could also explore the potential of this scaffold in other therapeutic areas such as oncology and infectious diseases.
References
- 1. Protein tyrosine kinase Syk in mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 6. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond [pubmed.ncbi.nlm.nih.gov]
The Chemical Versatility of 2,4-Dichloropyrimidine-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms at positions C2 and C4 and an electron-withdrawing carboxylic acid group at C5, dictate a rich and selective reactivity profile. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its utility in synthetic chemistry.
Core Reactivity Principles
The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms on this compound are the primary sites for such reactions. The regioselectivity of these substitutions is a key aspect of its chemistry.
Generally, in 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[3][4] This preference is attributed to the greater positive charge at C4 and the ability of the para-nitrogen to stabilize the Meisenheimer intermediate formed during nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group at the C5 position further activates the ring for nucleophilic attack.
However, this inherent C4 selectivity can be modulated and even reversed under specific reaction conditions, with certain nucleophiles, or through the use of catalysts, offering a powerful tool for synthetic chemists to access a diverse range of substituted pyrimidines.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [7] |
| CAS Number | 37131-89-8 | [1] |
| Melting Point | 96-97 °C | [1][7] |
| pKa | 0.97 ± 0.32 (Predicted) | [1] |
| Density | 1.718 g/cm³ | [1] |
| Appearance | White crystalline solid | [1] |
Key Reactions and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are the most common transformations involving this compound. The choice of nucleophile and reaction conditions dictates the regioselectivity of the substitution.
a) C4-Selective Substitution:
Reactions with many common nucleophiles, such as primary and secondary amines, preferentially occur at the C4 position.[3][6]
Experimental Protocol: General C4-Amination
-
Reactants: this compound (1 equivalent), amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: To a solution of this compound and the amine in the chosen solvent, add the base. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography or recrystallization.
b) C2-Selective Substitution:
Achieving C2 selectivity often requires specific types of nucleophiles or reaction conditions. For instance, reactions with tertiary amines have been shown to exhibit excellent C2 selectivity.[6] This is followed by an in situ N-dealkylation to yield the C2-substituted product, formally corresponding to the reaction of a secondary amine.[6]
Experimental Protocol: C2-Selective Amination with Tertiary Amines
-
Reactants: 2,4-dichloro-5-substituted-pyrimidine (1 equivalent) and a tertiary amine (e.g., triethylamine) (excess).
-
Solvent: Chloroform (CHCl₃).
-
Procedure: The 2,4-dichloro-5-substituted-pyrimidine is dissolved in chloroform, and the tertiary amine is added. The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated time (e.g., 3 hours).[8] The reaction progress is monitored, and upon completion, the product is isolated and purified.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on 2,4-dichloropyrimidines can be controlled by the choice of catalyst and ligands.
a) C4-Selective Cross-Coupling:
Conventional palladium catalysts often favor reaction at the C4 position.[9]
Experimental Protocol: General C4-Selective Suzuki-Miyaura Coupling
-
Reactants: this compound (1 equivalent), boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Procedure: The reactants are combined in the solvent system, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to reflux for several hours until completion is observed by TLC or LC-MS. The product is then extracted and purified. Microwave-assisted conditions can also be employed to accelerate the reaction.[10]
b) C2-Selective Cross-Coupling:
Recent advancements have shown that the use of bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts can uniquely direct cross-coupling reactions to the C2 position, particularly for C-S bond formation.[5][11]
Experimental Protocol: C2-Selective C-S Cross-Coupling
-
Reactants: 2,4-dichloropyrimidine (1 equivalent), a thiol (1.2 equivalents), a palladium(II) precatalyst supported by a bulky NHC ligand, and a base.
-
Solvent: An appropriate organic solvent.
-
Procedure: The reactants are combined under an inert atmosphere. The reaction is stirred at a specified temperature until the starting material is consumed. The regioselectivity is highly dependent on the specific precatalyst structure.[5][11] The product is then isolated and purified.
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety at the C5 position can be readily transformed into esters, amides, or other derivatives.
Experimental Protocol: Dicyclohexylcarbodiimide (DCC) Mediated Esterification
-
Reactants: this compound (1 equivalent), an alcohol (1-1.5 equivalents), dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Procedure: The carboxylic acid, alcohol, and DMAP are dissolved in DCM. The solution is cooled in an ice bath, and a solution of DCC in DCM is added dropwise. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed, dried, and concentrated. The crude ester is then purified by chromatography.[12]
Reactivity Summary and Regioselectivity
| Reaction Type | Position | Conditions/Reagents | Outcome |
| Nucleophilic Aromatic Substitution | C4 (preferred) | Primary/Secondary Amines, Thiols | C4-substituted pyrimidine |
| Nucleophilic Aromatic Substitution | C2 | Tertiary Amines | C2-substituted pyrimidine (after N-dealkylation)[6] |
| Palladium-Catalyzed Cross-Coupling | C4 (conventional) | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | C4-arylated/alkenylated/alkynylated pyrimidine |
| Palladium-Catalyzed Cross-Coupling | C2 | Pd(II) precatalysts with bulky NHC ligands | C2-thioether pyrimidine[5][11] |
| Esterification | C5 | Alcohol, DCC, DMAP | C5-ester derivative[12] |
Logical Workflow in Drug Discovery
The selective reactivity of this compound makes it a valuable scaffold in drug discovery programs. A typical workflow for its utilization is depicted below.
Caption: Synthetic workflow utilizing this compound in drug discovery.
Signaling Pathway Diagram (Hypothetical)
Derivatives of this compound are often designed as inhibitors of specific enzymes, such as kinases, which are crucial nodes in cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized pyrimidine derivative inhibits a kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion
This compound is a privileged scaffold in modern organic synthesis. Its well-defined yet tunable reactivity at the C2, C4, and C5 positions allows for the systematic construction of diverse molecular architectures. A thorough understanding of the factors governing its regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions is paramount for its effective utilization in the design and synthesis of novel bioactive molecules. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for researchers engaged in this exciting field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid from Uracil: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, uracil. The synthesis is a multi-step process involving the initial functionalization of the uracil ring at the 5-position, followed by chlorination. This application note details the synthetic strategy, experimental protocols, and quantitative data for each step.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its utility stems from the differential reactivity of the two chlorine atoms and the carboxylic acid moiety, which allow for selective modifications and the introduction of diverse functional groups. The synthesis from uracil, a common and inexpensive starting material, provides a cost-effective route to this important scaffold.
The overall synthetic pathway involves four main stages:
-
Synthesis of Uracil-5-carboxylic acid: This is achieved through a three-step sequence starting with the hydroxymethylation of uracil, followed by oxidation to the corresponding aldehyde, and subsequent oxidation to the carboxylic acid.
-
Esterification: The carboxylic acid group of uracil-5-carboxylic acid is protected as an ethyl ester to prevent side reactions during the subsequent chlorination step.
-
Chlorination: The dihydroxy pyrimidine ring of the ethyl ester is chlorinated using phosphorus oxychloride to yield the corresponding dichloro derivative.
-
Hydrolysis: The ethyl ester is hydrolyzed to afford the final product, this compound.
Synthetic Pathway Overview
Caption: Overall synthetic route from Uracil to the target molecule.
Experimental Protocols
Step 1: Synthesis of Uracil-5-carboxylic acid
This step is carried out in a three-part sequence without the isolation of the intermediate aldehyde.
Part A: Synthesis of 5-Hydroxymethyluracil
-
To a suspension of uracil (25 g) in 400 mL of water, add barium hydroxide octahydrate (15 g).
-
Slowly add 37% formaldehyde solution (54 mL) to the mixture.
-
Reflux the mixture with magnetic stirring for 30 minutes, during which the uracil should dissolve.
-
Allow the reaction to stand at room temperature overnight.
-
Bubble carbon dioxide gas through the solution to precipitate barium carbonate.
-
Filter off the barium carbonate and evaporate the aqueous phase to dryness to obtain a viscous substance.
-
Reflux the residue with 250 mL of 70% ethanol for two hours.
-
Cool the solution in a refrigerator for four hours to precipitate 5-hydroxymethyluracil.
-
Filter the white solid, wash with cold ethanol, and dry to yield the product.[1]
Part B & C: Oxidation to 2,4-Dihydroxy-5-pyrimidinecarboxaldehyde and then to Uracil-5-carboxylic acid
-
Suspend the 5-hydroxymethyluracil (23 g) in 400 mL of chloroform.
-
Add manganese dioxide (100 g) and reflux the mixture for 10 hours.
-
Filter the hot reaction mixture. The filter cake contains the intermediate aldehyde.
-
The crude aldehyde is then oxidized to the carboxylic acid. To the filter cake, add a solution of potassium permanganate (approximately 35 g) in 500 mL of water.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude uracil-5-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Esterification of Uracil-5-carboxylic acid
-
Suspend the crude uracil-5-carboxylic acid in 200 mL of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 mL).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The ethyl uracil-5-carboxylate will precipitate. Filter the solid, wash with water, and dry.
Step 3: Chlorination of Ethyl uracil-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add the dried ethyl uracil-5-carboxylate.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2,4-dichloropyrimidine-5-carboxylate.
Step 4: Hydrolysis of Ethyl 2,4-dichloropyrimidine-5-carboxylate
-
Dissolve the crude ethyl 2,4-dichloropyrimidine-5-carboxylate in a mixture of ethanol and water (1:1).
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
The this compound will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that these are approximate values and can vary based on reaction conditions and scale.
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1A | Uracil | 5-Hydroxymethyluracil | HCHO, Ba(OH)₂ | 70-75[1] |
| 1B & 1C | 5-Hydroxymethyluracil | Uracil-5-carboxylic acid | MnO₂, KMnO₄ | 50-60 (over 2 steps) |
| 2 | Uracil-5-carboxylic acid | Ethyl uracil-5-carboxylate | EtOH, H₂SO₄ | 80-90 |
| 3 | Ethyl uracil-5-carboxylate | Ethyl 2,4-dichloropyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | 75-85 |
| 4 | Ethyl 2,4-dichloropyrimidine-5-carboxylate | This compound | NaOH, HCl | 85-95 |
Logical Workflow for Synthesis
Caption: A logical workflow diagram for the synthesis.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its two reactive chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The regioselectivity of these substitutions is influenced by the electronic nature of the pyrimidine ring, the nucleophile, and the reaction conditions, providing a powerful tool for creating diverse molecular scaffolds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, making them valuable synthons in the development of novel therapeutics.[1]
This document provides detailed application notes and experimental protocols for the SNAr reactions of this compound with various nucleophiles.
Regioselectivity of Substitution
The nucleophilic aromatic substitution on 2,4-dichloropyrimidines is generally favored at the C4 position. This preference is attributed to the higher electrophilicity of the C4 carbon. However, the substitution pattern can be influenced by several factors:
-
Nature of the Nucleophile: While most nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, have been shown to favor substitution at the C2 position.[2][3]
-
Substituents on the Pyrimidine Ring: The presence of an electron-withdrawing group, such as the carboxylic acid at the C5 position, further activates the ring towards nucleophilic attack, primarily at the C4 position.[4] Conversely, electron-donating groups at the C6 position can direct substitution to the C2 position.[5]
General Reaction Schemes
The SNAr reactions of this compound can be generalized as follows, with the initial substitution typically occurring at the C4 position.
Caption: General workflow for the sequential nucleophilic aromatic substitution of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-chloropyrimidine-5-carboxylic Acid Derivatives (C4-Substitution)
This protocol describes the regioselective substitution at the C4 position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Propanol or other suitable solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol).
-
Add anhydrous propanol (5 mL) and stir the suspension at room temperature.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Add triethylamine (1.5 mmol) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloropyrimidine-5-carboxylic acid derivative.
Caption: Experimental workflow for the synthesis of 4-amino-2-chloropyrimidine-5-carboxylic acid derivatives.
Protocol 2: Synthesis of 2-Alkoxy-4-chloropyrimidine-5-carboxylic Acid Derivatives (C2-Substitution with Alkoxides)
This protocol outlines the substitution at the C2 position using an alkoxide nucleophile. This reaction can exhibit different regioselectivity compared to amination.
Materials:
-
This compound
-
Sodium methoxide or other sodium alkoxide
-
Anhydrous methanol or corresponding alcohol
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 mmol) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by recrystallization or silica gel column chromatography.
Protocol 3: Hydrolysis of the Carboxylic Ester (if applicable)
If the starting material is an ester of this compound, the ester can be hydrolyzed to the carboxylic acid post-substitution.
Materials:
-
Substituted pyrimidine-5-carboxylic acid ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1,4-Dioxane or THF
-
Water
-
Hydrochloric acid (1 M or 6 M)
Procedure:
-
Dissolve the pyrimidine-5-carboxylic acid ester (1.0 mmol) in a mixture of 1,4-dioxane (5 mL) and water (5 mL).
-
Add LiOH (1.2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.[7]
Quantitative Data
The following tables summarize representative yields and spectral data for substituted pyrimidine-5-carboxylic acid derivatives.
Table 1: Reaction Yields for C4-Substituted Products
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| 4-Methylpiperazine | 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | 54 | [8] |
| 4-(4-Fluorophenyl)piperazine | 2-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-5-carboxylic acid | 54 | [8] |
| Cyclopropylamine | 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid | 64 | [7] |
Table 2: 1H and 13C NMR Data for Representative Products
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | 2.20 (s, 3H), 2.29-2.30 (m, 4H), 3.47-3.48 (m, 4H), 5.99 (d, 1H), 7.73 (d, 1H) | 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45 | [8] |
| 2-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-5-carboxylic acid | 3.01-3.03 (m, 4H), 3.65-3.67 (m, 4H), 6.05 (d, 1H), 6.98-7.16 (m, 4H), 7.77 (d, 1H) | 43.74, 50.45, 93.52, 116.34, 116.54, 119.98, 123.14, 125.34, 140.01, 157.45, 162.78, 163.48 | [8] |
| 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid | 8.74 (s, 1H), 8.64 (d, 1H), 4.50 (m, 1H), 2.31 (m, 2H), 2.03 (m, 2H), 1.72 (m, 2H) | Not Available | [7] |
Application in Drug Development: Targeting Kinase Signaling Pathways
Pyrimidine-based compounds are prominent scaffolds for the development of protein kinase inhibitors.[1] For instance, derivatives of aminopyrimidines have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division.[9][10][11] Aberrant Aurora kinase activity is implicated in various cancers.
The Aurora A kinase signaling pathway plays a crucial role in centrosome maturation, spindle formation, and mitotic entry.[12][13] Pyrimidine-based inhibitors can competitively bind to the ATP-binding pocket of Aurora A, thereby inhibiting its kinase activity and leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. apexbt.com [apexbt.com]
- 7. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,4-Dichloropyrimidine-5-carboxylic acid as a Versatile Building Block for Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactive chlorine atoms and the carboxylic acid group offer multiple points for chemical modification, making it an ideal scaffold for the development of novel herbicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of new herbicidal agents, with a focus on synthetic auxin mimics.
Rationale for Use in Herbicide Development
Herbicides based on the pyrimidine carboxylic acid chemical family, such as aminocyclopyrachlor, have demonstrated significant efficacy in controlling broadleaf weeds.[2] These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] This mode of action leads to uncontrolled growth and eventual death in susceptible plant species. The structural features of this compound make it an excellent starting material for the synthesis of new synthetic auxin herbicides. The pyrimidine core can be functionalized to enhance binding to auxin receptors, while the carboxylic acid moiety is crucial for biological activity.
Featured Application: Synthesis of Aminocyclopyrachlor Analogs
A prime example of a herbicide derived from a related pyrimidine structure is aminocyclopyrachlor. The synthesis of aminocyclopyrachlor involves the construction of a substituted pyrimidine ring with subsequent halogenation, cyclopropylation, and amination.[1] While a direct synthesis from this compound is not explicitly published, a plausible synthetic route can be designed, showcasing the utility of this building block.
Proposed Synthetic Pathway
The following diagram illustrates a proposed synthetic pathway for a hypothetical aminocyclopyrachlor analog starting from this compound.
Caption: Proposed synthesis of an aminocyclopyrachlor analog.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the target building block starting from uracil.
Step 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde from Uracil
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add uracil (11.2 g, 0.1 mol) and dimethylformamide (DMF, 60 g).
-
Vilsmeier-Haack Reaction: Cool the mixture to below 40°C in an ice bath. Slowly add thionyl chloride (15.4 g, 0.13 mol) dropwise, maintaining the temperature between 35°C and 40°C.
-
Reaction Monitoring: After the addition is complete, raise the temperature and stir the reaction mixture. Monitor the reaction progress by HPLC until the uracil is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. The product, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde, will precipitate.
-
Chlorination: Collect the precipitate and react it with phosphorus oxychloride (100 mL) at reflux for 5 hours.
-
Purification: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2,4-dichloro-5-pyrimidinecarboxaldehyde.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 g, 5.3 mmol) in a suitable solvent such as acetone (20 mL).
-
Oxidation: Add a solution of potassium permanganate (KMnO4) (0.84 g, 5.3 mmol) in water (10 mL) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears. Acidify the mixture with 1 M HCl to pH 2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a Hypothetical Herbicide Analog
This protocol outlines the synthesis of a hypothetical aminocyclopyrachlor analog from this compound.
Step 1: Esterification of this compound
-
Reaction Setup: To a solution of this compound (1.0 g, 5.2 mmol) in dichloromethane (20 mL), add methanol (0.21 g, 6.5 mmol), dicyclohexylcarbodiimide (DCC) (1.28 g, 6.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.
Step 2: Nucleophilic Substitution with Cyclopropylamine
-
Reaction Setup: Dissolve the methyl ester from the previous step (1.0 g, 4.8 mmol) in a suitable solvent like acetonitrile (20 mL).
-
Reaction: Add cyclopropylamine (0.33 g, 5.8 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (0.75 g, 5.8 mmol). Heat the reaction mixture at reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate the monochloro-cyclopropylamino intermediate.
Step 3: Amination to the Final Product
-
Reaction Setup: In a sealed tube, dissolve the intermediate from Step 2 (1.0 g, 4.1 mmol) in a solution of ammonia in methanol (7 N).
-
Reaction: Heat the mixture at 100°C for 24 hours.
-
Work-up and Purification: Cool the reaction vessel and concentrate the mixture. Purify the crude product by recrystallization or column chromatography to obtain the final aminocyclopyrachlor analog.
Herbicidal Activity and Mode of Action
Herbicides derived from pyrimidine carboxylic acids, such as aminocyclopyrachlor, are systemic and are absorbed by both roots and foliage.[2] They mimic the action of the natural plant hormone auxin, leading to epinasty, stem twisting, and ultimately, plant death.[3]
Signaling Pathway of Synthetic Auxin Herbicides
The following diagram illustrates the signaling pathway of synthetic auxin herbicides.
References
Application Note: Sensitive Quantification of 2,4-Dichloropyrimidine-5-carboxylic Acid in Biological Matrices using LC-MS/MS after Chemical Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Accurate and sensitive quantification of this molecule in complex biological matrices is often crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, direct analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its high polarity, which leads to poor retention on reversed-phase columns, and its potential for suboptimal ionization efficiency.
To overcome these analytical hurdles, a chemical derivatization strategy is presented. This application note details a robust and sensitive method for the analysis of this compound in plasma samples. The method involves the esterification of the carboxylic acid moiety with 2,4-difluorobenzyl bromide to enhance its hydrophobicity and improve its chromatographic behavior and ionization response for LC-MS/MS analysis.
Principle
The derivatization strategy is based on the esterification of the carboxylic acid group of this compound with 2,4-difluorobenzyl bromide in the presence of a base catalyst. This reaction introduces a non-polar benzyl group, which significantly increases the compound's retention on a C18 reversed-phase column. The difluorobenzyl moiety also serves as an excellent reporter group for mass spectrometric detection, allowing for sensitive and selective monitoring of the derivatized analyte.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from human plasma.
-
Reagents and Materials:
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade, containing 1% formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 400 µL of ice-cold acetonitrile containing 1% formic acid to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization Protocol
-
Reagents and Materials:
-
Dried sample extract from the previous step
-
Acetonitrile (anhydrous)
-
2,4-difluorobenzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Heating block or water bath
-
-
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of a 10 mg/mL solution of 2,4-difluorobenzyl bromide in acetonitrile.
-
Add 5 µL of DIPEA to catalyze the reaction.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Data Presentation
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Derivatized this compound | 319.0 | 127.1 | 0.050 | 30 | 25 |
| Internal Standard (Derivatized) | 323.0 | 127.1 | 0.050 | 30 | 25 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | 85-95% |
Visualizations
Caption: Workflow for the derivatization and LC-MS/MS analysis.
Caption: Esterification of the target analyte.
References
Application Notes and Protocols for the Quantification of 2,4-Dichloropyrimidine-5-carboxylic Acid
These application notes provide detailed methodologies for the quantitative analysis of 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and quality control settings.
Experimental Protocol
a. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
b. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-18.1 min: Linear gradient to 95% A, 5% B
-
18.1-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 268 nm (based on typical absorbance for similar pyrimidine structures, requires experimental verification)[1]
d. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).
-
Dilute the sample to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
e. Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Data Presentation
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.
Experimental Protocol
a. Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b. Reagents and Materials:
-
As per HPLC-UV method.
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: (A shorter gradient can be used due to the selectivity of MS detection)
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-6 min: Hold at 5% A, 95% B
-
6-6.1 min: Linear gradient to 95% A, 5% B
-
6.1-8 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Precursor Ion (m/z): 191.0 (for [M-H]⁻)
-
Product Ions (m/z): To be determined by infusion of a standard solution. Plausible fragments could be 147.0 (loss of CO₂) and 111.0 (loss of CO₂ and HCl).
-
Collision Energy: To be optimized for each transition.
-
Scan Type: Multiple Reaction Monitoring (MRM)
e. Sample Preparation:
-
Similar to the HPLC-UV method, but dilution should be done to achieve concentrations in the ng/mL range.
f. Calibration Curve:
-
Prepare standards in the range of 0.1 ng/mL to 100 ng/mL.
Data Presentation
| Parameter | Value |
| MRM Transitions (Q1/Q3) | 191.0 -> 147.0 (Quantifier), 191.0 -> 111.0 (Qualifier) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the carboxylic acid. It is a powerful technique for the separation and quantification of complex mixtures.
Experimental Protocol
a. Derivatization:
-
Dry an aliquot of the sample extract under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
b. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
-
A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.
c. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless
d. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined from the mass spectrum of the derivatized standard. The molecular ion of the silylated derivative and characteristic fragment ions should be selected.
Data Presentation
| Parameter | Value |
| Derivatization Agent | BSTFA with 1% TMCS |
| Monitored Ions (m/z) | To be determined experimentally |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Workflow Diagram
Caption: GC-MS analysis workflow.
UV-Vis Spectrophotometry
A simple and rapid method for the quantification of this compound in pure samples or simple mixtures.
Experimental Protocol
a. Instrumentation:
-
A UV-Vis spectrophotometer.
b. Reagents and Materials:
-
Methanol, UV grade
-
This compound reference standard
c. Method:
-
Prepare a stock solution of the reference standard in methanol.
-
Scan the stock solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a λmax around 268 nm is expected.[1]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
Data Presentation
| Parameter | Value |
| Wavelength of Max Absorbance (λmax) | To be determined experimentally (approx. 268 nm)[1] |
| Linearity (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
Logical Relationship Diagram
Caption: UV-Vis spectrophotometry logical workflow.
References
Application Notes and Protocols for 1H NMR Spectrum Analysis of 2,4-Dichloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Its structure features a pyrimidine ring with two chlorine substituents and a carboxylic acid group, which are expected to significantly influence the electronic environment of the single aromatic proton. ¹H NMR spectroscopy is a powerful analytical technique for confirming the chemical structure and assessing the purity of such compounds.
The key structural feature to be identified in the ¹H NMR spectrum of this compound is a singlet peak corresponding to the proton at the C6 position of the pyrimidine ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. Additionally, a broad singlet corresponding to the acidic proton of the carboxylic acid group is expected, the chemical shift of which is highly dependent on the solvent and concentration.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental data, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar structures and the known effects of substituents on proton chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (pyrimidine ring) | 8.5 - 9.5 | Singlet (s) | 1H |
| -COOH (carboxylic acid) | 10.0 - 13.0 (broad) | Singlet (s) | 1H |
Note: The chemical shift of the carboxylic acid proton can vary significantly and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for carboxylic acids include Dimethyl sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used for referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized based on the specific instrument and sample.
| Parameter | Typical Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard 1D proton (e.g., zg30) |
| Number of Scans (NS) | 8 - 16 |
| Relaxation Delay (D1) | 1 - 5 seconds |
| Acquisition Time (AQ) | 2 - 4 seconds |
| Spectral Width (SW) | 12 - 16 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated. If TMS is not used, the residual solvent peak can be used as a reference (e.g., DMSO at δ 2.50 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization of Workflow and Structure
The following diagrams illustrate the experimental workflow and the chemical structure with predicted proton assignments.
Caption: Experimental workflow for ¹H NMR analysis.
Application Notes and Protocols for HPLC Method Development of 2,4-Dichloropyrimidine-5-carboxylic Acid
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and reaction kinetics during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical ingredients and their intermediates due to its high resolution, sensitivity, and specificity.[3][4] This document provides a detailed application note and protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing a suitable HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][5] |
| Molecular Weight | 192.99 g/mol | [2][5] |
| Melting Point | 90-97 °C | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 37131-89-8 | [1][2][5] |
HPLC Method Development
The goal of this method development is to achieve adequate retention, good peak shape, and resolution of this compound from potential impurities. As a polar acidic compound, its retention on traditional C18 reversed-phase columns can be challenging.[6][7] Therefore, careful selection of the stationary phase and mobile phase conditions is critical.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (97% purity or higher)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable acid for pH adjustment)
-
Buffer salts (e.g., ammonium formate, potassium phosphate)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software.
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
4. Sample Preparation
-
The sample preparation will depend on the matrix. For bulk drug substance, a procedure similar to the standard solution preparation can be followed. For in-process samples or formulated products, an appropriate extraction or dissolution procedure will need to be developed and validated.
5. HPLC Conditions
The following table summarizes the recommended starting HPLC conditions. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically 254 nm for pyrimidines) |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range.[10][11] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy | Mean recovery should be within 98.0% to 102.0%.[10] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0%.[10][11] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[12] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be reliable under small, deliberate variations in method parameters.[10] |
Data Presentation
All quantitative data from the method development and validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: General Sample Preparation Protocol.
References
- 1. chembk.com [chembk.com]
- 2. This compound 97 37131-89-8 [sigmaaldrich.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Esterification of 2,4-Dichloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of 2,4-dichloropyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common esterification methodologies and provide a specific, validated protocol for the preparation of ethyl 2,4-dichloropyrimidine-5-carboxylate.
Application Notes
The esterification of this compound is a fundamental transformation for creating derivatives with modified solubility, reactivity, and pharmacokinetic properties. The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or basic conditions.
Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
-
Fischer-Speier Esterification : This is a classic method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and/or water is removed as it is formed.[2][3] This method is well-suited for the synthesis of simple alkyl esters, such as methyl and ethyl esters, where the alcohol can be used as the solvent.
-
Steglich Esterification : For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[4] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] The reaction proceeds at room temperature and is known for its high yields and tolerance of various functional groups.[5][6] This makes it particularly useful for the synthesis of more complex or sterically hindered esters.[5][6]
The dichloropyrimidine core of the starting material is generally stable under both Fischer and Steglich conditions, allowing for flexibility in the choice of methodology.
Quantitative Data Summary
The following table summarizes the experimental details for a known synthesis of ethyl 2,4-dichloropyrimidine-5-carboxylate. At present, detailed protocols for other esters of this compound are not as readily available in the literature.
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 5-Carboxyuracil | POCl₃, N,N-diethylaniline | None | 2 hours | Reflux | Quantitative | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate via Chlorination and Esterification of 5-Carboxyuracil
This protocol describes the synthesis of ethyl 2,4-dichloropyrimidine-5-carboxylate from 5-carboxyuracil. The reaction involves a one-pot chlorination and esterification.
Materials:
-
5-Carboxyuracil (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Ice water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 5-carboxyuracil (e.g., 16.34 mmol, 3.01 g), POCl₃ (27 mL), and N,N-diethylaniline (4.5 mL) is stirred and refluxed for 2 hours. The reaction should be monitored until the 5-carboxyuracil is completely consumed.[4]
-
After completion, the reaction mixture is cooled to room temperature.[4]
-
The cooled mixture is then slowly poured into ice water (50 mL).[4]
-
The aqueous mixture is extracted with diethyl ether (2 x 100 mL).[4]
-
The combined ether layers are washed sequentially with a saturated sodium bicarbonate solution and then with brine.[4]
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the target product, ethyl 2,4-dichloropyrimidine-5-carboxylate, as a brown liquid in quantitative yield.[4]
Physical Properties of Ethyl 2,4-dichloropyrimidine-5-carboxylate:
-
Molecular Weight: 221.04 g/mol [7]
-
Appearance: White to off-white crystalline powder
-
Melting Point: 34 - 38 °C
-
Boiling Point: 145 °C at 11 mmHg[4]
Visualizations
Caption: Experimental workflow for the synthesis of ethyl 2,4-dichloropyrimidine-5-carboxylate.
Caption: Logical relationship in Fischer-Speier esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 3177-20-6 | Methyl 2,4-dichloropyrimidine-5-carboxylate - Synblock [synblock.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 8. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
The Role of 2,4-Dichloropyrimidine-5-carboxylic Acid in Dyestuff Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrimidine-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and, notably, dyestuffs. Its utility in dye chemistry stems from its bifunctional nature: the two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring, and the carboxylic acid group at the C5 position. The chlorine atoms can act as "reactive anchors," forming covalent bonds with the functional groups present in textile fibers, a key characteristic of reactive dyes. The carboxylic acid group, in turn, offers a site for further chemical modification to fine-tune the properties of the final dye molecule, such as its solubility, color, and binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of reactive dyes.
Principle of Dyestuff Synthesis
The synthesis of reactive dyes using this compound is typically a multi-step process. The core principle involves the sequential nucleophilic aromatic substitution (SNAr) of the two chlorine atoms. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity allows for a controlled, stepwise synthesis.
A typical synthetic route involves:
-
Chromophore Attachment: An amino-functionalized chromophore (the color-providing part of the dye) is reacted with this compound. The amino group of the chromophore displaces the more reactive C4-chlorine atom.
-
Fiber Reaction: The resulting intermediate, which now contains the chromophore linked to the pyrimidine ring, retains the chlorine atom at the C2 position. This second chlorine atom is then used as the reactive site to form a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool and silk) under appropriate pH and temperature conditions.
-
Carboxylic Acid Group Modification (Optional): The carboxylic acid group at the C5 position can be converted into esters or amides to alter the dye's properties. This modification can be performed at various stages of the synthesis, depending on the desired outcome and the stability of the other functional groups.
Experimental Protocols
The following protocols are representative examples of the key steps in the synthesis of a reactive dye using this compound.
Protocol 1: Synthesis of a 4-(Chromophore-amino)-2-chloropyrimidine-5-carboxylic Acid Intermediate
This protocol describes the reaction of this compound with an amino-functionalized azo dye to form the dye intermediate.
Materials:
-
This compound
-
Amino-functionalized azo dye (e.g., 4-aminoazobenzene-4'-sulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve the amino-functionalized azo dye in water.
-
Add sodium carbonate to the solution to act as an acid scavenger.
-
In a separate beaker, dissolve this compound in acetone.
-
Slowly add the acetone solution of this compound to the aqueous solution of the azo dye with constant stirring.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 4-(chromophore-amino)-2-chloropyrimidine-5-carboxylic acid intermediate.
Quantitative Data for Nucleophilic Substitution on Dichloropyrimidines:
| Reactant 1 | Reactant 2 (Nucleophile) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-chloro-2-phenyl-5-pyrimidine carboxylic acid ethyl ester | Aniline | Ethanol | Reflux | 3 | - | [1] |
| 2,4-dichloropyrimidine | Diethylamine | CHCl₃ | 40 | 3 | - | [2] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CHCl₃ | Room Temp | 1 | - | [2] |
Protocol 2: Application of the Reactive Dye to Cotton Fabric
This protocol describes the process of dyeing cotton fabric with the synthesized reactive dye intermediate.
Materials:
-
Synthesized reactive dye intermediate
-
Cotton fabric
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
Prepare a dyebath by dissolving the synthesized reactive dye in water.
-
Add sodium chloride to the dyebath to improve dye exhaustion onto the fabric.
-
Immerse the cotton fabric in the dyebath and agitate gently for a period at a specific temperature (e.g., 60-80 °C).
-
Add sodium carbonate to the dyebath to raise the pH. This catalyzes the reaction between the C2-chlorine of the dye and the hydroxyl groups of the cellulose in the cotton, forming a covalent bond.
-
Continue the dyeing process at the elevated temperature for a set time.
-
Remove the fabric from the dyebath and rinse thoroughly with cold water to remove any unfixed dye.
-
Perform a soaping wash with a detergent at a high temperature to remove any loosely bound dye and improve fastness properties.
-
Rinse the fabric again and allow it to dry.
Protocol 3: Esterification of the Carboxylic Acid Group
This protocol provides a general method for the esterification of the carboxylic acid group on the pyrimidine ring, which can be used to modify the dye's properties.
Materials:
-
4-(Chromophore-amino)-2-chloropyrimidine-5-carboxylic acid intermediate
-
An alcohol (e.g., ethanol)
-
A strong acid catalyst (e.g., sulfuric acid)
-
An appropriate solvent (e.g., excess of the alcohol or an inert solvent)
Procedure:
-
Suspend or dissolve the carboxylic acid-containing dye intermediate in the chosen alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ester product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the esterified dye.
Visualizations
Signaling Pathway of Reactive Dye Synthesis and Application
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis are a common issue and can stem from several factors throughout the experimental process. Here are the primary areas to investigate:
-
Incomplete Chlorination: The conversion of 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid) to the dichloro-derivative may be incomplete.
-
Solution: Ensure your chlorinating agent, typically phosphorus oxychloride (POCl₃), is fresh and used in sufficient excess. The reaction often requires heating, and ensuring the reaction goes to completion by monitoring with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial. Some protocols suggest solvent-free conditions at elevated temperatures (140-160 °C) in a sealed reactor, which may drive the reaction to completion and improve yield.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Solution: Temperature control is critical. In two-step procedures starting from uracil, the initial formylation or carboxylation should be conducted at the recommended temperature (e.g., below 40°C) to prevent side reactions. During the chlorination step, using a tertiary amine base like N,N-diethylaniline or pyridine can catalyze the reaction and neutralize the HCl formed, but the choice of base is important as some amines can lead to nucleophilic substitution on the pyrimidine ring, forming undesired substituted byproducts.
-
-
Product Decomposition during Workup: this compound is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.
-
Solution: The quenching step, where the reaction mixture is added to ice water, must be performed carefully and with vigorous stirring to dissipate heat and minimize the time the product is in contact with the aqueous acidic environment. The subsequent extraction should be carried out promptly with a suitable organic solvent.
-
-
Losses during Purification: Significant product loss can occur during the purification steps.
-
Solution: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. If the product is purified by crystallization, solvent choice and cooling rate are important to maximize recovery. Emulsion formation during aqueous extraction can also trap the product; in such cases, adding brine or filtering through celite can help break the emulsion.
-
Q2: I am observing an impurity in my final product that I suspect is the mono-chlorinated pyrimidine. How can I confirm this and prevent its formation?
A2: The presence of mono-chlorinated species is a strong indicator of incomplete chlorination.
-
Confirmation: You can often distinguish the mono-chloro, di-chloro, and starting dihydroxy compounds by their differing polarities using TLC. The di-chloro product will be the least polar. For a more definitive identification, techniques like mass spectrometry (to observe the molecular ion peak) and NMR spectroscopy are recommended.
-
Prevention: To drive the reaction to completion and minimize the formation of the mono-chloro intermediate, consider the following:
-
Increase the excess of POCl₃: A higher molar ratio of the chlorinating agent can favor the formation of the di-chloro product.
-
Increase reaction time and/or temperature: Carefully increasing the reaction time or temperature while monitoring the reaction progress can lead to a more complete reaction. However, be cautious of potential side reactions at higher temperatures.
-
Ensure efficient mixing: Proper agitation is necessary to ensure the substrate is in constant contact with the chlorinating agent, especially in heterogeneous mixtures.
-
Q3: What is the role of the tertiary amine (e.g., N,N-diethylaniline) in the chlorination reaction, and can I use a different base?
A3: The tertiary amine in this reaction serves two primary purposes: it acts as a catalyst for the chlorination reaction and as a scavenger for the hydrogen chloride (HCl) gas that is produced. By neutralizing the HCl, it prevents the reverse reaction and potential side reactions.
While N,N-diethylaniline is commonly used, other tertiary amines like triethylamine or pyridine can also be employed. However, it is important to note that the choice of amine can influence the reaction's outcome. Some amines, particularly if not used in catalytic amounts or if they are more nucleophilic, can potentially react with the product to form substituted pyrimidines, thereby reducing the yield of the desired 2,4-dichloro derivative. It is advisable to stick to the recommended base in a validated protocol unless you are intentionally exploring alternative reaction pathways.
Q4: My workup procedure is complicated by the formation of a persistent emulsion during extraction. How can I resolve this?
A4: Emulsion formation is a common problem when quenching the reaction mixture with water and extracting with an organic solvent. Here are a few strategies to manage this:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) to the emulsion can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration through Celite: Filtering the entire mixture through a pad of celite can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can accelerate the separation of the layers.
-
Solvent Modification: Sometimes, changing the extraction solvent or adding a small amount of a different co-solvent can alter the interfacial tension and break the emulsion.
Experimental Protocols
Protocol 1: Synthesis from Uracil-5-carboxylic Acid
This protocol is adapted from a general procedure for the chlorination of dihydroxypyrimidines.
Materials:
-
Uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid)
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction vessel cooled in an ice bath, suspend uracil-5-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃, 10.0 eq) to the suspension while maintaining the temperature below 5°C.
-
Carefully add N,N-diethylaniline (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, gradually heat the reaction mixture to 90°C and reflux for 2.5-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove about half of the excess POCl₃ by distillation under reduced pressure.
-
Slowly and carefully pour the remaining reaction solution into crushed ice with vigorous stirring to quench the reaction.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Method 1 (from Uracil-5-carboxylic acid) | Notes |
| Starting Material | Uracil-5-carboxylic acid | Also known as 2,4-dihydroxypyrimidine-5-carboxylic acid. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Used in excess. |
| Base/Catalyst | N,N-diethylaniline | Acts as a catalyst and HCl scavenger. |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Temperature | 90°C | Temperature control is crucial for minimizing side reactions. |
| Reaction Time | 2.5 - 3 hours | Should be monitored for completion. |
| Reported Yield | ~65% | Yield can be affected by workup and purification efficiency. |
Visualizations
Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram to troubleshoot and address common causes of low yield in the synthesis.
Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid (also known as uracil-5-carboxylic acid) using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or pyridine.[1][2]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include incomplete chlorination, formation of the corresponding acid chloride at the 5-position, decarboxylation of the starting material or product, and hydrolysis of the chloro groups during workup.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique to monitor the disappearance of the starting material (2,4-dihydroxypyrimidine-5-carboxylic acid) and the formation of the desired product and major byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.
Q4: What are the typical purification methods for this compound?
A4: Purification is typically achieved through crystallization from an appropriate solvent system. Due to the presence of the carboxylic acid group, acid-base extraction can be employed during the workup to separate the product from non-acidic impurities.[3]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions during the synthesis of this compound.
| Issue | Probable Cause(s) | Suggested Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Formation of multiple side products. | - Increase reaction time and monitor by HPLC. - Optimize reaction temperature; higher temperatures may increase reaction rate but also promote side reactions like decarboxylation. - Ensure anhydrous conditions as chlorinating agents are water-sensitive. - See specific entries below for minimizing side products. |
| Presence of Monochloro Impurity | Incomplete chlorination of the dihydroxy starting material. | - Increase the molar excess of the chlorinating agent (e.g., POCl₃). - Increase the reaction temperature or time. - Ensure efficient mixing. |
| Formation of 2,4-Dichloropyrimidine-5-carbonyl chloride | The carboxylic acid group has reacted with the chlorinating agent. | - Use milder chlorinating conditions (e.g., lower temperature). - Carefully control the stoichiometry of the chlorinating agent. - During workup, the acid chloride can be hydrolyzed back to the carboxylic acid by carefully adding water or a basic solution. |
| Evidence of Decarboxylation (e.g., formation of 2,4-dichloropyrimidine) | The reaction temperature is too high, causing the loss of the carboxylic acid group. | - Lower the reaction temperature. - Reduce the reaction time.[4][5] |
| Product Hydrolyzes Back to Starting Material During Workup | The dichloropyrimidine moieties are sensitive to hydrolysis, especially under aqueous basic or acidic conditions during workup. | - Perform the aqueous workup at low temperatures (e.g., using ice-water). - Minimize the time the product is in contact with aqueous phases. - Use a carefully controlled pH during extraction. |
| Dark-colored Reaction Mixture or Product | Polymerization or degradation of pyrimidine derivatives under harsh reaction conditions. | - Lower the reaction temperature. - Ensure the purity of the starting materials and reagents. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxypyrimidine-5-carboxylic acid.
-
Reagent Addition: Under an inert atmosphere, add phosphorus oxychloride (POCl₃) (typically in excess) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).
-
Reaction: Heat the mixture to reflux (the optimal temperature may vary, typically around 100-110°C) and stir for several hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization.
Visualizations
Main Reaction and Key Side Reactions
Caption: Main synthetic pathway and major side reactions.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4-Dichloropyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichloropyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as uracil or its derivatives, reagents from the chlorination process like phosphorus oxychloride, and byproducts formed during the synthesis. Depending on the synthetic route, side products such as mono-chlorinated pyrimidines or hydrolyzed derivatives may also be present. In some cases, colored impurities or tar-like substances can form.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most common and effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures. For this compound, suitable solvent systems may include mixtures of an organic solvent and water, or a combination of polar and non-polar organic solvents. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point.[1] Further purification steps are necessary to improve the purity of your compound.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Recrystallization | - Ensure the minimum amount of hot solvent is used to dissolve the crude product to prevent significant loss of product in the mother liquor. - Cool the solution slowly to allow for maximum crystal formation. A rapid cooling can lead to smaller crystals and lower recovery. - After filtration, wash the collected crystals with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product. |
| Product Sticking to the Column (Chromatography) | - The polarity of the eluent may be too low. Gradually increase the polarity of the solvent system to facilitate the elution of your polar carboxylic acid product. - The acidic nature of the carboxylic acid might be causing strong interaction with the silica gel. Consider adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to improve the peak shape and recovery. |
| Incomplete Extraction from Reaction Mixture | - Ensure the pH of the aqueous layer is appropriately adjusted during the workup to ensure the carboxylic acid is in a form that is soluble in the organic layer. - Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous phase. |
Issue 2: Presence of Colored Impurities
| Possible Cause | Troubleshooting Step |
| Formation of Polymeric or Tar-like Byproducts | - Treat a solution of the crude product with activated carbon. The activated carbon can adsorb colored impurities. After treatment, the carbon is removed by filtration.[2] - Be cautious not to use an excessive amount of activated carbon, as it can also adsorb the desired product, leading to a lower yield. A preliminary small-scale test is recommended. |
| Residual Starting Materials or Reagents | - If the colored impurity is a specific known compound, a targeted purification technique such as a specific solvent wash or an acid-base extraction might be effective. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution : In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection : For a polar compound like this compound, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.
-
Column Packing : Pack a glass column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution : Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring : Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Optimization of SNAr Reactions for Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions of dichloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the SNAr reaction of dichloropyrimidines in a question-and-answer format.
Question: My SNAr reaction is showing low to no conversion of the starting dichloropyrimidine. What are the potential causes and solutions?
Answer:
Low or no conversion in SNAr reactions with dichloropyrimidines can stem from several factors. A primary reason can be inactive reagents, particularly moisture-sensitive bases like sodium ethoxide.[1] It is crucial to use freshly prepared reagents or ensure they have been stored under strictly anhydrous conditions. Another common issue is insufficient reaction temperature. Many SNAr reactions require heating to proceed at an appreciable rate.[1]
Additionally, the choice of solvent and base is critical. The combination of triethylamine (TEA) in refluxing ethanol has been found to be suitable for SNAr amination reactions.[2] If the nucleophile is weak, a stronger base or a more polar aprotic solvent like DMF or DMSO might be necessary to facilitate the reaction.[3][4] Finally, ensure the dichloropyrimidine substrate is sufficiently activated. Electron-withdrawing groups on the pyrimidine ring increase its reactivity towards nucleophilic attack.
Question: I am observing the formation of multiple products, and my desired product is in a low yield. How can I improve the selectivity?
Answer:
The formation of multiple products often points to issues with regioselectivity (C2 vs. C4 substitution) or side reactions.
-
Regioselectivity: The position of substitution on the pyrimidine ring is highly sensitive to electronic and steric effects.[5] For 2,4-dichloropyrimidines, substitution generally occurs at the C4 position.[6] However, the presence of an electron-donating group at the C6 position can favor C2 substitution.[5] To control regioselectivity, consider the electronic properties of your substrate and nucleophile. Quantum mechanics calculations can help predict the more favorable substitution site.[5][7][8]
-
Side Reactions: Unwanted side reactions such as solvolysis (reaction with the solvent) or condensation can occur, especially under strongly basic conditions or at elevated temperatures.[2][9] For instance, using sodium hydroxide in an alcohol solvent can lead to the formation of alkoxide ions, which can compete with your primary nucleophile.[2] To minimize these, you can try using a non-nucleophilic base or a non-protic solvent. Careful control of reaction time and temperature is also essential.
Question: My reaction is producing a significant amount of di-substituted product when I am targeting mono-substitution. How can I control the degree of substitution?
Answer:
Controlling the stoichiometry of the reactants is key to achieving mono-substitution. Using a stoichiometric amount or a slight excess (e.g., 1.0 equivalent) of the nucleophile is a common strategy.[1] Running the reaction at a lower temperature can also help to favor the mono-substituted product by slowing down the second substitution reaction. The reaction progress should be carefully monitored by techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is predominantly formed.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing an SNAr reaction with dichloropyrimidines?
A1: The most critical parameters are the choice of solvent, base, reaction temperature, and the nature of the nucleophile. The interplay of these factors will determine the reaction rate, yield, and selectivity.
Q2: How does the substitution pattern on the dichloropyrimidine ring affect the reaction?
A2: Substituents on the pyrimidine ring have a profound impact on the regioselectivity of the SNAr reaction. Electron-withdrawing groups generally activate the ring for nucleophilic attack, while the position of substituents can direct the incoming nucleophile to either the C2 or C4 position.[5][10]
Q3: What are the recommended analytical techniques for monitoring the progress of an SNAr reaction?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products.[1][11] Gas Chromatography (GC) can also be used if the compounds are volatile.[1]
Q4: Can water be used as a solvent for SNAr reactions of dichloropyrimidines?
A4: While traditionally carried out in organic solvents, recent studies have shown that SNAr reactions can be performed in aqueous media, sometimes with the aid of additives like HPMC (Hydroxypropyl methylcellulose), under mild conditions.[11] This offers a more environmentally friendly approach.
Quantitative Data Summary
Table 1: Optimization of Base for SNAr Reaction
| Entry | Base | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | 2.2 | 78 (Reflux) | 6 | High (not specified)[1] |
| 2 | Triethylamine (TEA) | 1.0 | 78 (Reflux) | 3 | Varies[2] |
| 3 | Potassium Hydroxide (KOH) | 1.0 | Room Temp | 0.33 | >99 (Conversion)[11] |
| 4 | Sodium tert-butoxide | 1.0 | Room Temp | 0.33 | >99 (Conversion)[11] |
Table 2: Influence of Solvent on SNAr Reaction
| Solvent | Temperature (°C) | Observations |
| Ethanol | 78 (Reflux) | Suitable for amination with TEA as a base.[2] Can lead to solvolysis with stronger bases.[2] |
| 1,2-Dichloroethane | 90 | Used for amination reactions.[4] |
| Chloroform | 40 | Used for amination reactions.[4] |
| DMF | Room Temp - 85 | Common solvent for SNAr.[3][12] |
| Water (with HPMC) | Room Temp | Effective for certain SNAr reactions, environmentally friendly.[11] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL), add the desired amine (1 mmol) and triethylamine (1 mmol).[2]
-
Heat the reaction mixture under reflux for 3 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4,6-diethoxypyrimidine
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add absolute ethanol (100 mL).[1]
-
Carefully add sodium metal (2.2 equivalents) in small portions and stir until all the sodium has dissolved.[1]
-
Reaction: To the freshly prepared sodium ethoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.[1]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC or GC.[1]
-
Workup: After the reaction is complete (typically 6 hours), cool the mixture to room temperature and carefully quench with water.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by a suitable method (e.g., chromatography or distillation).
Visualizations
Caption: A generalized experimental workflow for SNAr reactions of dichloropyrimidines.
Caption: A decision tree for troubleshooting common issues in SNAr reactions.
Caption: Factors influencing the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloropyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,4-Dichloropyrimidine-5-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents can I expect this compound to have some degree of solubility?
A2: Based on its synthesis procedures and the general behavior of similar polar, acidic compounds, some solubility can be expected in polar aprotic solvents. These may include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetone
It is likely to have poor solubility in non-polar solvents like hexane and toluene.
Q3: What are the primary reasons for the poor solubility of this compound?
A3: The poor solubility of this compound can be attributed to several factors. The presence of the carboxylic acid and nitrogen atoms in the pyrimidine ring allows for strong intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice structure that requires a significant amount of energy from the solvent to break down and solvate the individual molecules.
Q4: Are there any known signaling pathways directly involving this compound?
A4: Currently, there is no widely available information detailing specific signaling pathways in which this compound is directly involved. It is primarily utilized as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]
Troubleshooting Guides
Issue: this compound is not dissolving in my chosen organic solvent.
This guide provides a systematic approach to troubleshoot and overcome solubility challenges.
Caption: Troubleshooting workflow for addressing poor solubility.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. The following table provides qualitative solubility information based on general chemical principles and data for structurally related compounds. Researchers should determine the precise solubility in their specific solvent system experimentally.
| Solvent | Polarity | Expected Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A related compound, 2,4-Dimethoxypyrimidine-5-boronic acid, is soluble in DMSO with sonication.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Often used as a solvent for reactions involving this compound. |
| Methanol | Polar Protic | Low to Moderate | May require heating or co-solvents. |
| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, solubility may be limited. |
| Acetone | Polar Aprotic | Low to Moderate | May serve as a solvent, but solubility could be limited. |
| Ethyl Acetate | Moderately Polar | Low | Likely to be poorly soluble. |
| Dichloromethane (DCM) | Non-polar | Very Low | Not expected to be a good solvent. |
| Hexane | Non-polar | Insoluble | Not a suitable solvent. |
Experimental Protocols
Co-solvency Method
This method involves using a mixture of solvents to increase the solubility of the compound.
Methodology:
-
Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF). This will create a concentrated stock solution.
-
To this stock solution, slowly add a "poor" solvent (the desired final solvent system) in which the compound is less soluble, while continuously stirring or vortexing.
-
Monitor for any signs of precipitation. The goal is to find a ratio of the co-solvents that keeps the compound in solution at the desired concentration.
-
It is crucial to perform a vehicle control experiment in your biological assay to ensure the co-solvent mixture does not have any unintended effects.
Salt Formation
Converting the carboxylic acid to a salt can significantly increase its polarity and, therefore, its solubility in polar solvents.
Methodology:
-
Dissolve the this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) dissolved in the same solvent. A general rule is that for efficient proton transfer, the pKa of the base should be at least 2 units higher than the pKa of the acid.
-
Stir the reaction mixture at room temperature. The formation of the salt may be immediate or require some time.
-
The salt can be isolated by evaporating the solvent or by precipitation upon addition of a non-polar co-solvent.
-
Confirm the formation of the salt using analytical techniques such as NMR or IR spectroscopy.
-
Test the solubility of the resulting salt in the desired solvent system.
Solid Dispersion
This technique involves dispersing the compound in an inert carrier matrix at the solid state to improve its dissolution rate and solubility.
Methodology (Solvent Evaporation Method):
-
Select a hydrophilic carrier in which the compound is soluble. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of solvents).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass or film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can then be ground into a powder and its solubility and dissolution rate can be tested.
Caption: Workflow for the solid dispersion method.
Micronization
Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
Methodology (Jet Milling):
-
Micronization is typically performed using specialized equipment like a jet mill.
-
The solid this compound powder is fed into the mill.
-
High-velocity jets of air or an inert gas create a turbulent environment where particles collide with each other and the mill walls, leading to particle size reduction.
-
A classifier within the mill separates particles that have reached the desired size.
-
The resulting micronized powder should be handled carefully to avoid agglomeration, which can negate the benefits of the increased surface area.
-
Assess the dissolution rate of the micronized powder compared to the un-milled material. While micronization increases the dissolution rate, it does not change the equilibrium solubility of the drug.[3]
References
Technical Support Center: 2,4-Dichloropyrimidine-5-carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and well-documented method is the chlorination of a uracil-5-carboxylic acid derivative. This typically involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as N,N-diethylaniline, and a solvent like N,N-dimethylformamide (DMF).
Q2: What are the potential major impurities in the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Monochloro derivatives: Incomplete chlorination can lead to the presence of 2-hydroxy-4-chloro-pyrimidine-5-carboxylic acid or 2-chloro-4-hydroxy-pyrimidine-5-carboxylic acid.
-
Hydrolysis products: The dichlorinated product is susceptible to hydrolysis, which can revert it back to monochloro species or even the starting uracil derivative, especially during workup.
-
Side products from the carboxylic acid group: The carboxylic acid moiety can potentially react with the chlorinating agent to form an acyl chloride, which can lead to other derivatives.
-
Solvent-related impurities: Side reactions involving the solvent (e.g., DMF) can also occur under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction to avoid the formation of impurities?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction.[1] By tracking the consumption of the starting material and the formation of the product, you can determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating or exposure to reagents.
Q4: What is the role of N,N-diethylaniline in the reaction?
A4: N,N-diethylaniline acts as a base to neutralize the hydrogen chloride (HCl) gas that is generated during the chlorination reaction. This prevents the buildup of acid, which can catalyze side reactions and potentially lead to the degradation of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and monitor by TLC/HPLC.- Ensure the temperature is maintained at the optimal level (e.g., 90-110°C). |
| Degradation of product during workup. | - Perform the aqueous workup at low temperatures (e.g., using ice-cold water).- Minimize the time the product is in contact with aqueous solutions. | |
| Insufficient chlorinating agent. | - Use a sufficient excess of phosphorus oxychloride as both a reagent and solvent. | |
| Presence of Monochloro Impurities | Incomplete chlorination. | - Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Increase the reaction temperature or time as needed. |
| Hydrolysis during workup. | - Use anhydrous solvents for extraction.- Dry the organic extracts thoroughly before solvent evaporation. | |
| Formation of Dark-Colored Byproducts | Reaction temperature is too high. | - Maintain the reaction temperature within the recommended range.- Use a temperature-controlled heating mantle or oil bath. |
| Prolonged reaction time. | - Stop the reaction as soon as the starting material is consumed (monitored by TLC/HPLC). | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase. | - Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid, thereby increasing its solubility in the organic solvent. |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic methods.
Materials:
-
Uracil-5-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
N,N-dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, suspend uracil-5-carboxylic acid in DMF.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride, followed by the dropwise addition of N,N-diethylaniline, while maintaining the low temperature.
-
After the addition is complete, gradually heat the reaction mixture to 90-110°C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for the synthesis and troubleshooting of this compound production.
Caption: Chemical pathways illustrating the main synthesis route and potential side reactions leading to impurities.
References
Troubleshooting peak tailing in HPLC analysis of pyrimidine carboxylic acids
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of pyrimidine carboxylic acids, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the tail end of the peak is broader than the front end. In an ideal separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1][2]
Q2: Why am I observing peak tailing with my pyrimidine carboxylic acid analysis?
A2: Peak tailing with acidic compounds like pyrimidine carboxylic acids is most commonly caused by secondary interactions between the analyte and the stationary phase.[3][4] The primary culprits are:
-
Secondary Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[5][6][7] These silanols can be deprotonated and become negatively charged, leading to ionic interactions with the polar carboxylic acid group of your analyte. This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailing peak.[4]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your pyrimidine carboxylic acid, the analyte will exist in both its ionized (more polar) and non-ionized (less polar) forms. This dual state leads to inconsistent retention and peak broadening or tailing.[1][8][9]
-
Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH across the column, especially upon injection of the sample. This can lead to pH fluctuations and poor peak shape.[1][10]
Q3: Can my HPLC system hardware cause peak tailing?
A3: Yes, several hardware issues can contribute to peak tailing for all compounds, including pyrimidine carboxylic acids:
-
Column Voids or Contamination: A void at the head of the column or contamination of the inlet frit can disrupt the sample path, leading to peak distortion.[11]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause the sample band to spread, resulting in broader and potentially tailing peaks.[12]
-
Leaking Fittings: Poorly connected fittings can also introduce dead volume and contribute to peak shape problems.
Q4: How does sample concentration affect peak shape?
A4: Injecting too high a concentration of your analyte can lead to column overload. When the stationary phase becomes saturated, the excess analyte molecules travel through the column more quickly, which can result in peak fronting or tailing.[3]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Peak tailing for pyrimidine carboxylic acids is often a chemical problem that can be resolved by adjusting the mobile phase.
1. Mobile Phase pH Adjustment
The most critical parameter for controlling the peak shape of ionizable compounds is the mobile phase pH. For acidic compounds like pyrimidine carboxylic acids, the goal is to ensure the analyte is in a single, non-ionized form.
-
Principle: By setting the mobile phase pH at least 2 units below the pKa of the carboxylic acid group, the analyte will be fully protonated and less polar, minimizing secondary interactions with silanols.[13]
-
Experimental Protocol:
-
Determine Analyte pKa: If the pKa of your specific pyrimidine carboxylic acid is unknown, a reasonable starting assumption for a carboxylic acid is a pKa in the range of 3-5.
-
Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components with a suitable buffer (e.g., 20 mM phosphate or acetate buffer). Adjust the pH of the aqueous portion before adding the organic modifier. Create mobile phases with pH values of approximately 3.5, 3.0, and 2.5.
-
Equilibrate and Analyze: Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting your standard.
-
Evaluate Peak Shape: Compare the chromatograms and calculate the tailing factor for each pH condition.
-
2. Buffer Concentration Optimization
Maintaining a stable pH is crucial for reproducible results and good peak symmetry.
-
Principle: An adequate buffer concentration ensures that the mobile phase pH remains stable upon sample injection and throughout the column.
-
Experimental Protocol:
-
Select an Appropriate pH: Based on the pH optimization experiment, choose the pH that provided the best peak shape.
-
Vary Buffer Concentration: Prepare mobile phases with buffer concentrations of 10 mM, 25 mM, and 50 mM at the selected pH.
-
Analyze and Compare: Inject your standard using each buffer concentration and compare the peak shapes and tailing factors. A concentration in the 20-50 mM range is typically sufficient for most applications.[1][14]
-
Guide 2: Addressing Column and Hardware Issues
If optimizing the mobile phase does not resolve the peak tailing, the issue may be related to the column or the HPLC system.
1. Checking for Column Overload
-
Experimental Protocol:
-
Prepare a dilution series of your analyte standard (e.g., 1x, 0.5x, 0.1x of the original concentration).
-
Inject each concentration and observe the peak shape. If the tailing factor improves at lower concentrations, you are likely overloading the column.
-
Solution: Reduce the injection volume or dilute your sample.
-
2. Evaluating Column Health
-
Protocol:
-
Inspect for Contamination: If the column backpressure has increased significantly over time, the inlet frit may be blocked.
-
Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate.
-
Back-flush (with caution): If the manufacturer's instructions permit, reverse the column direction and flush to waste. This can help remove particulates from the inlet frit.
-
If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column is a cost-effective way to protect your analytical column.
-
3. Choosing an Appropriate Column
-
Principle: Modern HPLC columns are designed to minimize silanol interactions.
-
Recommendations:
-
End-capped Columns: These columns have their residual silanols chemically deactivated, reducing secondary interactions.[2]
-
Ultra-Inert or Base-Deactivated Columns: These columns are manufactured with high-purity silica and advanced bonding technologies to provide excellent peak shapes for polar and ionizable compounds.[2][15]
-
HILIC Columns: For very polar pyrimidine carboxylic acids that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative separation mode.
-
Data Presentation
The following table illustrates the expected impact of mobile phase pH and buffer concentration on the peak tailing factor for a typical carboxylic acid in reversed-phase HPLC.
| Mobile Phase pH | Buffer Concentration (mM) | Expected Tailing Factor (Tf) | Peak Shape Description |
| 4.5 | 10 | > 2.0 | Severe Tailing |
| 3.5 | 10 | 1.5 - 1.8 | Moderate Tailing |
| 2.5 | 10 | 1.2 - 1.4 | Slight Tailing |
| 2.5 | 25 | < 1.2 | Symmetrical |
Note: This data is representative and actual results may vary depending on the specific analyte, column, and HPLC system.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in the HPLC analysis of pyrimidine carboxylic acids.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. biotage.com [biotage.com]
- 14. support.waters.com [support.waters.com]
- 15. hplc.eu [hplc.eu]
Technical Support Center: Enhancing Regioselectivity in Reactions of 2,4-Dichloropyrimidines
Welcome to the technical support center for the regioselective functionalization of 2,4-dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and offer detailed protocols for enhancing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a mixture of C2 and C4 substituted products in my reaction with 2,4-dichloropyrimidine?
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive to nucleophilic attack than the C2 position.[1] This preference is often attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. However, the actual selectivity is a delicate balance of electronic and steric factors, which can result in product mixtures if not carefully controlled.[1]
Q2: What are the key factors that influence whether a reaction is C4- or C2-selective?
Several factors critically influence the regioselectivity of reactions involving 2,4-dichloropyrimidines:
-
Substituents on the Pyrimidine Ring:
-
Nature of the Nucleophile: While many nucleophiles favor the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, especially with an EWG at C5.[5][6]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly alter the C4/C2 product ratio.[7][8]
-
Type of Reaction:
Q3: Is it possible to predict the regioselectivity of a reaction with a substituted 2,4-dichloropyrimidine?
While general trends provide guidance, predicting the outcome for a novel substrate can be challenging. Quantum mechanics (QM) analysis, specifically looking at the Lowest Unoccupied Molecular Orbital (LUMO) and transition state energies, can be a powerful predictive tool.[2][10] For instance, if the LUMO is primarily distributed at C4, a C4-selective reaction is likely. However, if the LUMO lobes at C2 and C4 are similar in size, a mixture of products can be expected.[2]
Q4: I have a mixture of C2 and C4 isomers that are difficult to separate. What are my options?
This is a common challenge due to the similar polarity of the isomers.[8] The most effective strategy is to optimize the reaction to favor a single isomer. This can involve screening different solvents, bases, and temperatures.[11] For example, using n-butanol with DIPEA has been reported to improve C4 selectivity.[8] If optimization is unsuccessful, careful column chromatography with a shallow solvent gradient may be required.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups). | 1. Use a stronger nucleophile or an activating agent.2. Gradually and cautiously increase the reaction temperature.3. Screen a range of solvents (e.g., THF, DMF, dioxane) and bases (e.g., K₂CO₃, LiHMDS, DIPEA).[11][12][13]4. Consider if a different synthetic approach is necessary for a deactivated substrate. |
| Poor C4-Selectivity / Mixture of Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to scrambling.3. Steric hindrance near the C4 position. | 1. For aminations, consider a Pd-catalyzed approach which can significantly enhance C4 selectivity.[11]2. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired product is maximized.[11]3. Lowering the reaction temperature may improve selectivity.[11]4. Carefully control the stoichiometry of the nucleophile.[11] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site under most conditions.2. The reaction conditions are not suitable to favor C2. | 1. For SNAr, consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2.[2][3]2. For substrates with a C5-EWG, tertiary amines have been shown to be highly C2-selective.[5][6]3. For C-S bond formation, explore Pd-catalyzed cross-coupling with bulky N-heterocyclic carbene ligands.[1][8][10]4. Investigate alternative reaction conditions, such as a TFA/IPA system, which has been reported to facilitate C2 substitution.[8] |
Data Presentation
Table 1: Regioselectivity in SNAr Amination Reactions
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Yield |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | Moderate to Good |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | LiHMDS (base), no catalyst | 2:1 to 4:1[9] | Good to Excellent |
| 6-aryl-2,4-dichloropyrimidine | Aromatic Amines | LiHMDS (base), no catalyst | >97:3[9] | High |
| 5-nitro-2,4-dichloropyrimidine | Tertiary Amines | iPrNEt, CHCl₃, 40°C | Highly C2-selective | Moderate to Excellent |
Table 2: Regioselectivity in Palladium-Catalyzed Reactions
| Dichloropyrimidine Substrate | Reaction Type | Reagents/Catalyst System | C4:C2 Ratio | Yield |
| 6-aryl-2,4-dichloropyrimidine | Amination (Aliphatic Amines) | Pd(OAc)₂/dppb, LiHMDS | >99:1[9] | High |
| 6-aryl-2,4-dichloropyrimidine | Amination (Aniline) | Pd(OAc)₂/dppb, LiHMDS | 91:9[9] | High |
| 2,4-dichloropyrimidine | Suzuki Coupling (Aryl Boronic Acids) | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C | Highly C4-selective (>92:8)[13] | Good to Excellent |
| 2,4-dichloropyrimidine | C-S Coupling (Thiols) | Pd(II) precatalyst with bulky NHC ligand | Highly C2-selective[1][8][10] | Good |
Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)
This protocol is based on literature reports for the highly selective C4-amination of 6-aryl-2,4-dichloropyrimidines.[9]
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).
-
Add a suitable palladium catalyst (e.g., Pd(OAc)₂ with dppb as a ligand) in the recommended catalytic amount (e.g., 1 mol%).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).
-
In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at 0 °C to room temperature. The order of addition can be critical for achieving high regioselectivity.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.
Protocol 2: C2-Selective SNAr Amination of 5-Nitro-2,4-dichloropyrimidine with a Tertiary Amine
This protocol is a general procedure based on the finding that tertiary amines can act as nucleophiles to achieve C2 selectivity on electron-deficient pyrimidines.[5][9]
Reaction Setup:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in chloroform (CHCl₃) in a reaction vessel.
-
Add a tertiary amine (e.g., triethylamine, 2.0 eq.) to the solution at room temperature.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) if necessary.
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for several hours.
-
Monitor the reaction for the formation of the C2-aminated product and the subsequent in-situ N-dealkylation product.
Work-up and Purification:
-
Upon reaction completion, cool the mixture to room temperature.
-
The product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Wash the crude product with a suitable solvent.
-
If necessary, concentrate the filtrate and purify by column chromatography to isolate the desired 2-(secondary-amino)-4-chloro-5-nitropyrimidine.
Mandatory Visualizations
Caption: Factors influencing C4 vs. C2 selectivity in reactions of 2,4-dichloropyrimidines.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Page loading... [guidechem.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Degradation pathways of 2,4-Dichloropyrimidine-5-carboxylic acid under stress conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the degradation pathways of 2,4-Dichloropyrimidine-5-carboxylic acid under stress conditions. The information is intended to help in designing experiments, troubleshooting common issues, and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure, which features a dichloropyrimidine ring and a carboxylic acid group, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The chlorine substituents on the pyrimidine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of mono- and di-hydroxylated pyrimidine derivatives. The carboxylic acid group is generally stable to hydrolysis.
-
Oxidation: The pyrimidine ring can be susceptible to oxidative degradation, potentially leading to ring-opening products.
-
Photolysis: Exposure to UV or visible light can induce degradation, possibly through radical mechanisms, leading to a variety of degradation products.
Q2: I am not seeing any degradation of my compound under stress conditions. What could be the reason?
A2: this compound may be relatively stable under mild stress conditions. Consider the following troubleshooting steps:
-
Increase Stress Level: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid/base, a stronger oxidizing agent, or higher intensity light exposure.
-
Extend Exposure Time: The degradation kinetics may be slow. Increase the duration of the stress exposure.
-
Elevate Temperature: For hydrolytic and thermal degradation, increasing the temperature will accelerate the reaction rates.
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small amounts of degradation products. Check the wavelength of detection to ensure it is optimal for both the parent compound and potential degradants.
Q3: I am observing too much degradation, and the parent peak has disappeared completely. How can I control the degradation?
A3: Excessive degradation can make it difficult to identify primary degradation products and understand the initial degradation pathway. To control the extent of degradation:
-
Reduce Stress Level: Use milder stress conditions (e.g., lower acid/base concentration, weaker oxidizing agent, lower light intensity).
-
Shorten Exposure Time: Perform time-course studies to find the optimal duration for achieving a target degradation of 5-20%.
-
Lower Temperature: Reducing the temperature will slow down the degradation rate.
Q4: How can I identify the degradation products?
A4: A combination of analytical techniques is typically used for the identification and structural elucidation of degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating degradation products and obtaining their molecular weights. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the degradation products can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide detailed structural information.
Troubleshooting Guides
Hydrolytic Degradation
| Issue | Possible Cause | Recommended Solution |
| No degradation in acidic or basic conditions. | Insufficient stress. | Increase acid/base concentration (e.g., from 0.1N to 1N or higher), increase temperature (e.g., reflux), or prolong the reaction time. |
| Multiple, unresolved peaks in the chromatogram. | Formation of several degradation products or isomers. | Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to improve separation. |
| Precipitation observed upon neutralization. | Degradation product may be insoluble at neutral pH. | Analyze the sample before neutralization, or use a different solvent to dissolve the precipitate for analysis. |
Oxidative Degradation
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation with H₂O₂. | H₂O₂ can be unstable. | Prepare fresh H₂O₂ solutions for each experiment. Control the temperature of the reaction. |
| No degradation observed. | The compound is stable to the chosen oxidizing agent. | Try a stronger oxidizing agent or use a radical initiator (e.g., AIBN) in the presence of oxygen. |
| Complex chromatogram with many small peaks. | Extensive oxidation leading to multiple minor products. | Reduce the concentration of the oxidizing agent or the reaction time to favor the formation of primary degradation products. |
Photolytic Degradation
| Issue | Possible Cause | Recommended Solution |
| No degradation under light exposure. | The compound does not absorb at the wavelength of the light source. | Use a broad-spectrum light source (e.g., Xenon lamp) that covers a wider range of wavelengths. Ensure the sample is in a phototransparent container. |
| Results are not reproducible. | Inconsistent light intensity or temperature. | Use a validated photostability chamber with controlled light intensity and temperature. Monitor these parameters throughout the experiment. |
| Color change of the solution but no new peaks in the chromatogram. | Degradation products may not have a chromophore at the detection wavelength. | Use a diode array detector (DAD) to screen for absorbance at different wavelengths. Consider using a universal detector like a mass spectrometer or a charged aerosol detector. |
Experimental Protocols
The following are general protocols for performing forced degradation studies. The specific conditions should be optimized for this compound to achieve the target degradation of 5-20%.
Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N or 1 N HCl.
-
Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C or reflux) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N or 1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of HCl.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them with an unstressed control sample.
Oxidative Degradation
-
Preparation: Prepare a stock solution of the compound as described for hydrolysis.
-
Stress Application:
-
To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).
-
Keep the solution at room temperature or a slightly elevated temperature, protected from light, for a defined period.
-
-
Analysis: Analyze the samples at different time points and compare with a control.
Photolytic Degradation
-
Preparation: Prepare a solution of the compound in a phototransparent container (e.g., quartz cuvette or flask).
-
Light Exposure:
-
Expose the solution to a light source that provides both UV and visible output (e.g., a Xenon lamp in a photostability chamber). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a dark control sample by wrapping a container with the same solution in aluminum foil and placing it alongside the exposed sample.
-
-
Analysis: Analyze both the exposed and dark control samples at appropriate time intervals.
Data Presentation
Summarize the quantitative data from your degradation studies in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | RRT of Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | |||
| 1 N HCl | 8 | 80 | ||||
| Base Hydrolysis | 0.1 N NaOH | 4 | 25 | |||
| 1 N NaOH | 2 | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 | 25 | |||
| 30% H₂O₂ | 8 | 25 | ||||
| Thermal | Dry Heat | 48 | 105 | |||
| Photolytic | ICH Q1B | - | 25 |
RRT = Relative Retention Time
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Hypothetical Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation pathway.
Hypothetical Oxidative Degradation Pathway
Caption: Postulated oxidative degradation pathway.
Technical Support Center: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A1: A common and scalable synthetic route starts from uracil and proceeds through a three-step sequence:
-
Formylation: A Vilsmeier-Haack reaction on uracil to introduce a formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.
-
Chlorination: Conversion of the dihydroxy intermediate to 2,4-dichloro-5-pyrimidinecarboxaldehyde using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Oxidation: Oxidation of the aldehyde group to a carboxylic acid to produce the final product, this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn. The quenching of excess POCl₃ is highly exothermic and must be done slowly and with extreme caution, preferably by adding it to ice.
-
Thionyl chloride (SOCl₂): If used in the formylation step, it is also a corrosive and toxic reagent that reacts with water to release toxic gases. Handle with similar precautions as POCl₃.
-
Pressure build-up: The chlorination step, especially when performed at elevated temperatures, can lead to pressure build-up in the reaction vessel. Ensure the use of appropriate pressure-rated equipment and a proper pressure relief system.
Q3: How can I monitor the progress of each reaction step?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the progress of all three reaction steps. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks. For TLC, a suitable mobile phase would typically be a mixture of ethyl acetate and hexanes.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the scale and specific conditions. However, typical reported yields are in the range of 70-85% for the formylation step, and over 80% for the chlorination step. The oxidation yield is generally high, often exceeding 90% with the appropriate choice of oxidant.
Troubleshooting Guide
Step 1: Formylation of Uracil (Vilsmeier-Haack Reaction)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of uracil | 1. Impure DMF (containing dimethylamine).2. Insufficient amount of activating agent (POCl₃ or SOCl₂).3. Reaction temperature is too low. | 1. Use freshly distilled or anhydrous grade DMF.2. Ensure the correct stoichiometry of the activating agent is used.3. Gradually increase the reaction temperature and monitor by HPLC. |
| Formation of multiple byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Incorrect order of reagent addition. | 1. Maintain the recommended reaction temperature and ensure efficient cooling.2. Add the activating agent to cold DMF before the addition of uracil. |
| Difficult isolation of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde | The product may be soluble in the aqueous workup. | After precipitation by pouring the reaction mixture into water, cool the mixture for an extended period to maximize precipitation. Collect the solid by filtration and wash thoroughly with cold water. |
Step 2: Chlorination of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete chlorination | 1. Insufficient POCl₃.2. Reaction time is too short or temperature is too low.3. Presence of water in the reaction mixture. | 1. Use a sufficient excess of POCl₃.2. Increase the reaction time or temperature and monitor by HPLC.[1]3. Ensure all reagents and glassware are dry. |
| Dark-colored reaction mixture or product | Decomposition of starting material or product at high temperatures. | Avoid excessive heating. A solvent-free approach with equimolar POCl₃ at a controlled temperature in a sealed reactor can minimize decomposition.[1] |
| Violent reaction during quenching | POCl₃ reacts violently with water. | Add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. |
| Low isolated yield after workup | The product may be partially soluble in the aqueous layer or lost during extraction. | Perform multiple extractions with a suitable organic solvent like ethyl acetate. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. |
Step 3: Oxidation of 2,4-dichloro-5-pyrimidinecarboxaldehyde
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete oxidation | 1. Insufficient oxidant.2. Inefficient mixing of the biphasic system (if applicable).3. Low reaction temperature. | 1. Use a slight excess of the oxidizing agent (e.g., sodium chlorite).2. Use a phase-transfer catalyst or ensure vigorous stirring.3. Gently warm the reaction mixture if no conversion is observed at room temperature. |
| Formation of chlorinated byproducts | Some oxidizing agents can react with the chloro substituents on the pyrimidine ring. | Use a mild and selective oxidizing agent like sodium chlorite (Pinnick oxidation), which is known to be tolerant of sensitive functional groups.[1] |
| Difficult product isolation | The carboxylic acid product may be soluble in the aqueous phase as its carboxylate salt. | After the reaction, carefully acidify the aqueous solution with an acid like HCl to a pH of around 2-3 to precipitate the carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde
-
To a reaction vessel, add N,N-dimethylformamide (DMF) and cool to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add uracil portion-wise, keeping the temperature below 10 °C.
-
After the addition of uracil, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C.
-
Monitor the reaction by HPLC until the uracil is consumed (typically 8-12 hours).[2]
-
Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of ice and water.
-
The product will precipitate out of solution. Stir for an additional 30 minutes.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.
Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde
-
In a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubber, add 2,4-dihydroxy-5-pyrimidinecarboxaldehyde to an excess of phosphorus oxychloride (POCl₃).[3]
-
Heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours.[3]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution with a base such as sodium carbonate to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pyrimidinecarboxaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.[3]
Step 3: Synthesis of this compound (Pinnick Oxidation)
-
Dissolve 2,4-dichloro-5-pyrimidinecarboxaldehyde in a suitable solvent such as tert-butanol or a mixture of acetonitrile and water.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature with vigorous stirring.
-
Monitor the reaction by HPLC. The reaction is typically complete within a few hours.
-
After completion, quench any excess oxidant by adding a solution of sodium sulfite.
-
Adjust the pH of the reaction mixture to 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2: Chlorination | Step 3: Oxidation |
| Starting Material | Uracil | 2,4-dihydroxy-5-pyrimidinecarboxaldehyde | 2,4-dichloro-5-pyrimidinecarboxaldehyde |
| Key Reagents | DMF, POCl₃/SOCl₂ | POCl₃ | NaClO₂, NaH₂PO₄ |
| Typical Solvent | DMF | Neat POCl₃ or high-boiling inert solvent | t-Butanol/water or Acetonitrile/water |
| Reaction Temperature | 35-40 °C | 105-110 °C | Room Temperature |
| Typical Reaction Time | 8-12 hours | 4-6 hours | 1-4 hours |
| Typical Yield | 70-85% | >80% | >90% |
| Purity Analysis | HPLC, NMR | HPLC, NMR | HPLC, NMR, Elemental Analysis |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Sodium hypochlorite as a selective oxidant for organic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,4-Dichloropyrimidine-5-carboxylic acid versus 2,4-Dichloropyrimidine
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of 2,4-dichloropyrimidine-5-carboxylic acid and its parent compound, 2,4-dichloropyrimidine. This analysis is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize these scaffolds in the synthesis of complex molecules. The comparison focuses on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry, and is supported by established principles and experimental observations from analogous systems.
Introduction to Reactivity in Dichloropyrimidines
The pyrimidine ring is an electron-deficient heterocycle, which activates halogen substituents towards nucleophilic displacement. In 2,4-dichloropyrimidine, both chlorine atoms are susceptible to substitution by a variety of nucleophiles. It is widely established that the chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[1][2] This preferential reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C4.
The introduction of a substituent at the C5 position can significantly modulate the reactivity and regioselectivity of these substitution reactions. This guide specifically examines the influence of a carboxylic acid group, a potent electron-withdrawing group, on the pyrimidine core.
The Electronic Influence of the 5-Carboxylic Acid Group
The primary difference in reactivity between this compound and 2,4-dichloropyrimidine stems from the electronic effect of the C5 substituent. The carboxylic acid group is a strong electron-withdrawing group, which further depletes the electron density of the pyrimidine ring. This heightened electrophilicity has two major consequences:
-
Enhanced Overall Reactivity: The entire pyrimidine ring in the carboxylic acid derivative is more activated towards nucleophilic attack compared to the unsubstituted analog. This can lead to faster reaction rates and may allow for the use of milder reaction conditions.
-
Increased C4-Regioselectivity: The electron-withdrawing nature of the C5-carboxylic acid group has a more pronounced effect on the adjacent C4 position. This significantly increases the partial positive charge at C4 and further stabilizes the intermediate formed upon nucleophilic attack at this position, leading to a strong preference for C4 substitution.[3][4][5]
Comparative Data Summary
| Feature | 2,4-Dichloropyrimidine | This compound | Supporting Rationale |
| Overall Reactivity in SNAr | Moderate | High | The electron-withdrawing COOH group enhances the electrophilicity of the pyrimidine ring. |
| Regioselectivity (C4 vs. C2) | C4 is generally the major product, but mixtures are common. | Excellent selectivity for C4 substitution. | The C5-COOH group strongly activates the adjacent C4 position.[3][4] |
| Typical Reaction Conditions | Often requires elevated temperatures or stronger bases. | Can often proceed under milder conditions. | Increased intrinsic reactivity of the substrate. |
| Product Separation | Can be challenging due to the formation of C2 and C2/C4 disubstituted isomers. | Generally simpler due to the high yield of a single C4-substituted regioisomer. | High regioselectivity minimizes the formation of isomeric byproducts. |
Key Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution with a secondary amine on both substrates. The protocol for this compound is adapted from a procedure for the electronically similar 2,4-dichloro-5-nitropyrimidine, which is known to exhibit excellent C4 selectivity.[5]
Experimental Protocol 1: Amination of 2,4-Dichloropyrimidine
Objective: To synthesize 2-chloro-4-(diethylamino)pyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Diethylamine (1.1 mmol, 80 mg, 0.11 mL)
-
Triethylamine (Et3N) (1.5 mmol, 152 mg, 0.21 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a solution of 2,4-dichloropyrimidine in anhydrous THF, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylamine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the C4-substituted product from the C2-substituted isomer and any disubstituted byproducts.
Experimental Protocol 2: Regioselective Amination of this compound
Objective: To synthesize 4-(diethylamino)-2-chloro-pyrimidine-5-carboxylic acid.
Materials:
-
This compound (1.0 mmol, 193 mg)
-
Diethylamine (1.05 mmol, 77 mg, 0.105 mL)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 0.35 mL)
-
Chloroform (CHCl3), anhydrous (10 mL)
Procedure:
-
Dissolve this compound in anhydrous chloroform.
-
Add N,N-diisopropylethylamine to the solution. Note: An extra equivalent of base is used to deprotonate the carboxylic acid.
-
Add diethylamine to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 1-3 hours. The reaction is expected to be significantly faster than with the unsubstituted analog.
-
Monitor the reaction progress by TLC or LC-MS, expecting to see a single major product.
-
Upon completion, acidify the reaction mixture with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is expected to be of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using DOT language, illustrate the mechanistic pathway and the logical flow of reactivity for these compounds.
Figure 1. General mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyrimidine.
Figure 2. Logical comparison of reactivity and selectivity between the two pyrimidine derivatives.
Conclusion
The presence of a carboxylic acid group at the C5 position of 2,4-dichloropyrimidine profoundly influences its reactivity in nucleophilic aromatic substitution reactions. It not only accelerates the rate of reaction but, more importantly, imparts excellent regioselectivity, strongly favoring substitution at the C4 position.
For synthetic chemists, this distinction is critical. While 2,4-dichloropyrimidine is a versatile building block, its reactions can lead to isomeric mixtures requiring careful purification. In contrast, This compound is the substrate of choice when a highly regioselective and efficient synthesis of a C4-substituted pyrimidine is desired. This enhanced selectivity simplifies reaction workups, improves overall yields, and provides a more direct route to target molecules, making it a superior intermediate for many applications in pharmaceutical and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in the Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid is a critical step in the development of a wide range of pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of common catalytic systems used for the chlorination of 5-carboxyuracil (or its derivatives) to produce this compound, supported by available experimental data.
Performance Comparison of Catalytic Systems
The primary method for the synthesis of this compound involves the chlorination of a dihydroxy pyrimidine precursor, typically 2,4-dihydroxy-pyrimidine-5-carboxylic acid (5-carboxyuracil). The most effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a catalytic amount of an organic base or used in excess as both reagent and solvent.
While direct side-by-side comparative studies for this specific molecule are limited in publicly available literature, analysis of various patents and research articles allows for a compilation of representative data to guide catalyst selection.
| Catalytic System/Reagent | Precursor | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus Oxychloride (POCl₃) | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde* | - | Excess POCl₃ | Reflux | 1-10 | High (not specified) | [1] |
| Phosphorus Oxychloride (POCl₃) | 5-Nitrouracil | N,N-diethylaniline | Toluene | 60-65 | Not specified | 84 (assay) | [2] |
| Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) | 4,6-Dihydroxypyrimidine | N,N-dimethylcyclohexylamine | Excess POCl₃ | 95-100 | 3 | 91.7 | [3] |
| Thionyl Chloride (SOCl₂) | Uracil | Dimethylformamide (DMF) | Excess SOCl₂/DMF | 35-40 | 10 | High (not specified) | [1] |
*Note: Data for the structurally similar 2,4-dihydroxy-5-pyrimidinecarbaldehyde is included to provide insight into the reaction conditions. The synthesis of the target carboxylic acid would follow a similar pathway.
Experimental Protocols
Below are detailed experimental protocols adapted from patent literature for the synthesis of related dichloropyrimidine derivatives, which can be modified for the synthesis of this compound.
Protocol 1: Chlorination using Phosphorus Oxychloride
This protocol is based on the synthesis of 2,4-dichloro-5-nitropyrimidine and can be adapted for 5-carboxyuracil.
Materials:
-
5-Carboxyuracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Toluene
-
Ice water
-
Sodium carbonate solution
Procedure:
-
To a solution of 5-carboxyuracil in toluene, add N,N-diethylaniline as a catalyst.
-
Add phosphorus oxychloride dropwise to the mixture while maintaining the temperature at 60-65°C.
-
After the addition is complete, continue stirring at this temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture by pouring it into ice water.
-
Separate the organic layer and wash it with a sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Chlorination using Thionyl Chloride and DMF (Vilsmeier-Haack Conditions)
This protocol is adapted from the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde.
Materials:
-
5-Carboxyuracil
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
To a flask containing dimethylformamide (DMF), add 5-carboxyuracil.
-
Cool the mixture and slowly add thionyl chloride dropwise, ensuring the temperature is maintained between 35-40°C.
-
After the addition, allow the reaction to stir at this temperature for approximately 10 hours, monitoring for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Reaction Pathway and Experimental Workflow
The synthesis of this compound from 5-carboxyuracil is a two-step process involving the tautomerization of the dihydroxy pyrimidine to its keto-enol form, followed by chlorination. The catalyst, typically an organic base, facilitates the reaction by activating the chlorinating agent or by acting as an acid scavenger.
References
- 1. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
A Comparative Guide to Validated LC-MS/MS Methods for Pyrimidine Carboxylic Acids in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of pyrimidine carboxylic acids in biological matrices is crucial for understanding metabolic pathways and the pharmacokinetics of related drugs. This guide provides a detailed comparison of a validated direct injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative approach using chemical derivatization, supported by experimental data and protocols.
Comparison of Analytical Methods
The primary challenge in analyzing pyrimidine carboxylic acids and other small, polar carboxylic acids by reversed-phase LC-MS/MS lies in their poor retention on conventional C18 columns and inefficient ionization, which can lead to reduced sensitivity and accuracy.[1][2] To address these issues, two main strategies are employed: direct analysis with optimized chromatography and analysis following chemical derivatization.
A direct LC-MS/MS method offers simplicity and high throughput, while a derivatization-based approach can significantly enhance sensitivity and chromatographic performance for these challenging analytes.[3][4]
Table 1: Comparison of a Validated Direct LC-MS/MS Method and a Derivatization-Based Approach
| Parameter | Direct LC-MS/MS Method (Urine) | Derivatization-Based LC-MS/MS Method (General Carboxylic Acids) |
| Principle | Direct injection and analysis of diluted urine samples. | Chemical modification of the carboxylic acid group to a less polar, more easily ionizable derivative prior to analysis. |
| Sample Preparation | Simple dilution of urine with an internal standard solution.[5] | Multi-step process including derivatization reaction, quenching, and often a liquid-liquid or solid-phase extraction. |
| Throughput | High | Lower, due to additional sample preparation steps. |
| Sensitivity | Generally sufficient for endogenous levels and clinical diagnostics.[6][7] | Typically higher, with lower limits of detection (LOD) and quantification (LOQ). |
| Selectivity | High, provided by MS/MS detection. | High, with the added benefit of reduced matrix effects in some cases. |
| Applicability | Well-suited for targeted analysis of a panel of known pyrimidine and purine metabolites.[6][7] | Broadly applicable to a wide range of carboxylic acids; particularly useful for low-concentration analytes. |
Quantitative Performance Data
The following tables summarize the quantitative performance of a validated direct LC-MS/MS method for the analysis of several pyrimidine-related compounds in urine, as described by Monostori et al. (2019), and a representative derivatization-based method for general carboxylic acids.
Table 2: Quantitative Performance of a Validated Direct LC-MS/MS Method for Pyrimidine Metabolites in Urine
| Analyte | Linearity Range (µM) | r² | LOD (µM) | LOQ (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Orotic acid | 0 - 256 | >0.99 | 0.05 | 0.1 | 2.5 | 4.1 |
| Dihydroorotic acid | 0 - 256 | >0.99 | 0.1 | 0.2 | 3.1 | 5.2 |
| Uracil | 0 - 256 | >0.99 | 0.25 | 0.5 | 2.8 | 4.5 |
| Thymine | 0 - 256 | >0.99 | 0.1 | 0.2 | 2.9 | 4.8 |
| β-Alanine | 0 - 256 | >0.99 | 0.5 | 1.0 | 3.5 | 5.5 |
Data extracted and compiled from Monostori P, et al. (2019).[6][8]
Table 3: Representative Quantitative Performance of a Derivatization-Based LC-MS/MS Method for Carboxylic Acids
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%CV) |
| Short-Chain Fatty Acids (representative) | 1 - 1000 | >0.99 | 0.5 | 1.0 | 90-110 | <15 |
Data are representative and compiled from various sources describing derivatization methods for carboxylic acids.[9]
Experimental Protocols
Method 1: Validated Direct LC-MS/MS Analysis of Pyrimidine Metabolites in Urine
This method is adapted from the work of Monostori et al. (2019).[5][6]
1. Sample Preparation:
-
Urine samples are centrifuged at 400 x g for 5 minutes.
-
An appropriate volume of the urine supernatant is diluted with water to achieve a creatinine concentration of 0.25 mM.
-
An internal standard solution is added to the diluted sample.
-
The mixture is incubated for 10 minutes at room temperature and then filtered.
-
The filtrate is collected in a 96-well plate for injection into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column for polar analytes.
-
Mobile Phase A: 0.4% formic acid in water
-
Mobile Phase B: 50:50 methanol:water
-
Gradient: A gradient elution is used, starting with a low percentage of mobile phase B, increasing to a high percentage, and then returning to the initial conditions.[5]
-
Flow Rate: 200 µL/min
-
Injection Volume: 1 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Both positive and negative modes are used to detect different analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[5]
Method 2: Alternative Derivatization-Based LC-MS/MS Analysis of Carboxylic Acids
This protocol is a general representation of a derivatization method using 3-nitrophenylhydrazine (3-NPH), as described in comparative studies.[3][4]
1. Sample Preparation:
-
To a 40 µL aliquot of the biological sample (e.g., plasma, urine), add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.
-
Incubate the mixture at 40°C for 30 minutes.
-
Dilute the reaction mixture with 50:50 acetonitrile:water.
-
Centrifuge the sample to precipitate any solids.
-
Transfer the supernatant for LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Agilent SB-C18).[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient program is used to separate the derivatized analytes.[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
MS System: Triple quadrupole mass spectrometer with ESI.
-
Ionization Mode: Typically positive ion mode for 3-NPH derivatives.
-
Detection: MRM is used for quantification.
Visualizations
Caption: Experimental workflow for direct LC-MS/MS analysis.
Caption: De novo pyrimidine biosynthesis pathway.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial 2,4-Dichloropyrimidine-5-carboxylic Acid for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact reaction outcomes, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. 2,4-Dichloropyrimidine-5-carboxylic acid is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of the purity of commercially available this compound, offering insights into common impurities and detailing analytical methodologies for in-house verification.
Comparison of Purity Specifications from Commercial Suppliers
The stated purity of this compound from various chemical suppliers typically ranges from 95% to 97%. While this provides a baseline, it is crucial to understand the nature and quantity of the remaining impurities, which are often not detailed in supplier certificates of analysis.
| Supplier | Stated Purity | Analytical Method(s) Cited |
| Sigma-Aldrich | ≥97% | Not specified on product page |
| Amerigo Scientific | 95% | Not specified on product page |
| AChemBlock | 95% | HPLC, ¹H NMR |
| Manchester Organics | ~97% | Not specified on product page |
Potential Impurities in Commercial this compound
Based on common synthetic routes, which often involve the chlorination of a uracil derivative, several types of impurities may be present in the final product. Understanding these potential impurities is the first step in selecting the appropriate analytical techniques for their detection and quantification.
Common Synthesis Pathway:
The synthesis of this compound typically starts from 5-carboxyuracil (or its ester), which is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Potential Impurities Include:
-
Starting Materials: Unreacted 5-carboxyuracil.
-
Intermediates: Monochloro-derivatives such as 2-hydroxy-4-chloro-pyrimidine-5-carboxylic acid and 4-hydroxy-2-chloro-pyrimidine-5-carboxylic acid.
-
By-products: Products of decarboxylation or other side reactions.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Experimental Protocols for Purity Analysis
To independently verify the purity of commercial this compound and to identify and quantify any impurities, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 255 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. Due to the low volatility of the carboxylic acid, derivatization is typically required.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometer detector
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
Method Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides valuable structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis.
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): 30 s (for quantitative analysis to ensure full relaxation of all protons)
-
Number of Scans: 16
Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of commercial this compound.
Caption: Workflow for the comprehensive purity analysis of a commercial chemical.
Conclusion
While commercial suppliers provide a baseline purity for this compound, a comprehensive in-house analysis is essential for critical applications in pharmaceutical development. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical strategy to not only verify the stated purity but also to identify and quantify potentially detrimental impurities. By implementing the detailed protocols in this guide, researchers can ensure the quality and consistency of this vital synthetic building block, leading to more reliable and reproducible research outcomes.
Navigating Immunoassay Specificity: A Comparative Guide to the Cross-reactivity of 2,4-Dichloropyrimidine-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating reliable and reproducible data. When working with small molecules such as 2,4-Dichloropyrimidine-5-carboxylic acid and its derivatives, understanding the potential for cross-reactivity is critical. This guide provides a comparative analysis of the cross-reactivity profiles of these derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA), supported by detailed experimental protocols and illustrative diagrams.
The core of this analysis revolves around the principle that antibodies developed for a specific molecule (the analyte) may also bind to structurally similar compounds, leading to inaccurate quantification. This phenomenon, known as cross-reactivity, is a significant consideration in immunoassay development and validation.
Understanding Cross-Reactivity in Competitive Immunoassays
In a competitive immunoassay for a small molecule like this compound, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity occurs when other compounds, structurally similar to the target analyte, also bind to the antibody, leading to an overestimation of the analyte's concentration.
Below is a diagram illustrating the workflow of a typical competitive ELISA, which is a common method for quantifying small molecules.
Comparative Cross-Reactivity Data
To illustrate the impact of structural modifications on immunoassay specificity, the following table summarizes hypothetical cross-reactivity data for a panel of this compound derivatives. The data is presented as the concentration of the derivative required to cause 50% inhibition of the signal (IC50) and the percent cross-reactivity relative to the parent compound.
| Compound ID | Derivative Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1 | This compound |
| 10 | 100 |
| 2 | 2,4-Dichloropyrimidine-5-carboxamide |
| 25 | 40 |
| 3 | Methyl 2,4-dichloropyrimidine-5-carboxylate |
| 50 | 20 |
| 4 | 2-Chloro-4-aminopyrimidine-5-carboxylic acid |
| 100 | 10 |
| 5 | 4-Chloro-2-hydroxypyrimidine-5-carboxylic acid |
| 500 | 2 |
| 6 | Pyrimidine-5-carboxylic acid |
| >1000 | <1 |
Note: The structural images are placeholders. The cross-reactivity values are hypothetical and for illustrative purposes.
The logical relationship for interpreting cross-reactivity based on structural similarity is depicted in the diagram below.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of immunoassay results. The following is a representative protocol for a competitive ELISA to determine the cross-reactivity of this compound derivatives.
Hapten-Protein Conjugate Synthesis for Immunogen and Coating Antigen
Small molecules like this compound are not immunogenic on their own and require conjugation to a carrier protein to elicit an antibody response and to coat the ELISA plate.
-
Activation of Carboxylic Acid: Dissolve this compound in an appropriate organic solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to activate the carboxyl group.
-
Conjugation to Carrier Protein: Add the activated hapten solution to a solution of the carrier protein (e.g., Bovine Serum Albumin for coating antigen, Keyhole Limpet Hemocyanin for immunogen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification: Remove unconjugated hapten by dialysis or size-exclusion chromatography.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the sample (or standard/derivative) and a constant amount of the primary antibody against this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the analyte and its derivatives. Determine the IC50 values and calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100
Alternative Analytical Methods
While immunoassays offer high throughput and sensitivity, chromatographic methods provide an orthogonal approach with high specificity, often used for confirmation.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | High specificity and sensitivity; can multiplex analysis of multiple derivatives. | Lower throughput; requires more extensive sample preparation and expensive instrumentation. |
| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules. | Excellent separation efficiency and sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis | Separates compounds based on their electrophoretic mobility in a capillary. | High separation efficiency; requires small sample volumes. | Lower sensitivity compared to LC-MS/MS; can be susceptible to matrix effects. |
Conclusion
The specificity of an immunoassay is a critical parameter that is heavily influenced by the structural similarity of potentially cross-reacting compounds to the target analyte. As demonstrated with the hypothetical data for this compound derivatives, even minor modifications to the chemical structure can significantly alter antibody recognition and, consequently, the cross-reactivity. For researchers in drug discovery and related fields, a thorough evaluation of immunoassay cross-reactivity against relevant metabolites and structural analogs is an indispensable step in assay validation. When high specificity is required, and cross-reactivity is a concern, orthogonal methods like LC-MS/MS should be employed for confirmation and accurate quantification.
A Comparative Guide to the Synthetic Routes of 2,4-Dichloropyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2,4-Dichloropyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections present a detailed analysis of each route, including experimental protocols, quantitative data, and a logical workflow to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Synthetic Route Comparison
The two synthetic routes benchmarked in this guide are:
-
Route 1: Direct chlorination of 2,4-dihydroxypyrimidine-5-carboxylic acid (uracil-5-carboxylic acid).
-
Route 2: A multi-step synthesis involving the formylation of uracil, followed by chlorination and subsequent oxidation of the resulting aldehyde.
The following table summarizes the key performance indicators for each route, providing a clear and objective comparison.
| Parameter | Route 1: Direct Chlorination | Route 2: Multi-step Synthesis via Aldehyde |
| Starting Material | 2,4-Dihydroxypyrimidine-5-carboxylic acid | Uracil |
| Key Reagents | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), N,N-Dimethylaniline | N,N-Dimethylformamide (DMF), Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃), Sodium chlorite (NaClO₂), 2-Methyl-2-butene |
| Number of Steps | 1 | 3 |
| Reported/Estimated Yield | Estimated 80-90% | Overall yield: ~60-70% |
| Reaction Time | 4-6 hours | ~18-24 hours (for all steps) |
| Product Purity | Good, requires purification | Good, requires purification after each step |
| Scalability | Readily scalable | More complex to scale up due to multiple steps |
| Key Advantages | Shorter route, fewer steps | Milder final oxidation step |
| Key Disadvantages | Potentially harsh reaction conditions | Longer overall synthesis, more reagents and solvents |
Experimental Protocols
Route 1: Direct Chlorination of 2,4-Dihydroxypyrimidine-5-carboxylic acid
This route involves the direct conversion of commercially available 2,4-dihydroxypyrimidine-5-carboxylic acid to the target molecule using a potent chlorinating agent.
Experimental Procedure:
A mixture of 2,4-dihydroxypyrimidine-5-carboxylic acid (1 mole), phosphorus oxychloride (3 moles), and a catalytic amount of N,N-dimethylaniline (0.1 moles) is heated to reflux at 110-120°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Route 2: Multi-step Synthesis via 2,4-dichloro-5-pyrimidinecarboxaldehyde
This pathway involves three distinct steps: the formylation of uracil, chlorination of the resulting dihydroxy-pyrimidinecarboxaldehyde, and finally, oxidation to the desired carboxylic acid.
Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarboxaldehyde
In a reaction vessel, N,N-Dimethylformamide (DMF) (3 equivalents) is cooled to 0°C. Thionyl chloride (1.5 equivalents) is added dropwise while maintaining the temperature below 5°C. Uracil (1 equivalent) is then added portion-wise, and the mixture is stirred at room temperature for 10-12 hours. Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to give 2,4-dihydroxy-5-pyrimidinecarboxaldehyde.
Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarboxaldehyde
2,4-dihydroxy-5-pyrimidinecarboxaldehyde (1 equivalent) is added to an excess of phosphorus oxychloride (5 equivalents). The mixture is heated to reflux at 110°C for 3-4 hours. After cooling, the excess POCl₃ is distilled off under reduced pressure. The residue is poured onto ice, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to give 2,4-dichloro-5-pyrimidinecarboxaldehyde.[1]
Step 3: Oxidation to this compound (Pinnick Oxidation)
To a solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1 equivalent) in a mixture of tert-butanol and water is added 2-methyl-2-butene (2 equivalents) and sodium dihydrogen phosphate (1.2 equivalents). An aqueous solution of sodium chlorite (1.5 equivalents) is then added dropwise at room temperature. The reaction is stirred for 2-4 hours. The reaction mixture is then quenched with a solution of sodium sulfite, and the pH is adjusted to 2-3 with dilute HCl. The precipitated product is filtered, washed with water, and dried to afford this compound.[2][3]
Synthetic Route Selection Workflow
The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, purity requirements, and the availability of reagents and equipment. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for synthetic route selection.
Conclusion
Both presented synthetic routes offer viable pathways to this compound.
Route 1 is a more direct and atom-economical approach, making it potentially more suitable for large-scale production where cost and process simplicity are major drivers. However, the use of harsh chlorinating agents at high temperatures may require specialized equipment and careful handling.
Route 2 , while longer and involving more steps, proceeds under generally milder conditions, particularly in the final oxidation step. This can be advantageous for achieving higher purity and minimizing the formation of difficult-to-remove by-products, making it a strong candidate for laboratory-scale synthesis and the preparation of high-purity material for biological evaluation.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, balancing factors such as scale, desired purity, available resources, and safety considerations.
References
Spectroscopic comparison of 2,4-Dichloropyrimidine-5-carboxylic acid and its esters
A Spectroscopic Showdown: 2,4-Dichloropyrimidine-5-carboxylic Acid vs. Its Ester Derivatives
For researchers and professionals in drug development, a deep understanding of the structural and electronic properties of molecular building blocks is paramount. This guide provides a comparative spectroscopic analysis of this compound and its common alkyl esters, namely the methyl, ethyl, and butyl esters. By examining their signatures across various spectroscopic techniques, we can elucidate the subtle yet significant electronic and structural changes that arise from the esterification of the carboxylic acid functionality.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its esters. This data is compiled from typical values for the functional groups and data from related pyrimidine compounds.
¹H NMR Spectroscopy Data (Predicted, in ppm)
| Compound | H6 (singlet) | -OH (broad singlet) | -O-CH₂- (quartet) | -CH₂- (multiplet) | -CH₃ (triplet/singlet) |
| This compound | ~9.1 - 9.3 | ~13.0 - 14.0 | N/A | N/A | N/A |
| Methyl 2,4-dichloropyrimidine-5-carboxylate | ~9.0 - 9.2 | N/A | N/A | N/A | ~3.9 - 4.1 |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | ~9.0 - 9.2 | N/A | ~4.3 - 4.5 | N/A | ~1.3 - 1.5 |
| Butyl 2,4-dichloropyrimidine-5-carboxylate | ~9.0 - 9.2 | N/A | ~4.2 - 4.4 | ~1.6 - 1.8, ~0.9 - 1.1 | ~0.9 - 1.0 |
¹³C NMR Spectroscopy Data (Predicted, in ppm)
| Compound | C=O | C2, C4 (Cl-C) | C5 | C6 | Ester Alkyl Carbons |
| This compound | ~165 | ~160, ~158 | ~120 | ~155 | N/A |
| Methyl 2,4-dichloropyrimidine-5-carboxylate | ~163 | ~160, ~158 | ~121 | ~154 | ~53 |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | ~163 | ~160, ~158 | ~121 | ~154 | ~62, ~14 |
| Butyl 2,4-dichloropyrimidine-5-carboxylate | ~163 | ~160, ~158 | ~121 | ~154 | ~66, ~31, ~19, ~14 |
Infrared (IR) Spectroscopy Data (in cm⁻¹)
| Compound | O-H Stretch (broad) | C=O Stretch | C-O Stretch | C-Cl Stretch |
| This compound | 2500 - 3300 | 1700 - 1725 | 1200 - 1300 | 700 - 850 |
| Methyl 2,4-dichloropyrimidine-5-carboxylate | N/A | 1720 - 1740 | 1250 - 1300 | 700 - 850 |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | N/A | 1720 - 1740 | 1250 - 1300 | 700 - 850 |
| Butyl 2,4-dichloropyrimidine-5-carboxylate | N/A | 1720 - 1740 | 1250 - 1300 | 700 - 850 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 192/194/196 | [M-OH]⁺, [M-COOH]⁺, fragments showing loss of Cl |
| Methyl 2,4-dichloropyrimidine-5-carboxylate | 206/208/210 | [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments showing loss of Cl |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | 220/222/224 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, fragments showing loss of Cl |
| Butyl 2,4-dichloropyrimidine-5-carboxylate | 248/250/252 | [M-OC₄H₉]⁺, [M-COOC₄H₉]⁺, fragments showing loss of Cl |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 45° and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a pulse angle of 30° and a relaxation delay of 5 seconds.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) was used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography if the compound was sufficiently volatile and thermally stable.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.
UV-Vis Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-grade solvent such as ethanol or acetonitrile.
-
Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm against a solvent blank. The wavelength of maximum absorbance (λ_max) was determined. For some pyrimidine derivatives, a λ_max around 275 nm has been observed.[1][2]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of the target compounds.
Caption: Workflow for Spectroscopic Analysis.
Signaling Pathway of Spectroscopic Information
The following diagram illustrates how different spectroscopic data points contribute to the final structural determination.
References
In-Silico Prediction vs. Experimental Reality: A Comparative Guide to the Reactivity of Substituted Dichloropyrimidines
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted dichloropyrimidines is paramount for the efficient design and synthesis of novel therapeutics. This guide provides an objective comparison of in-silico predictive models and experimental data for the reactivity of this critical class of compounds, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Substituted dichloropyrimidines are foundational scaffolds in medicinal chemistry, notably in the development of kinase inhibitors. The regioselectivity of nucleophilic attack on the pyrimidine ring is a crucial factor in their synthetic utility. Generally, the reactivity of the chloro-substituents follows the order C4(6) > C2 >> C5; however, this can be significantly influenced by the electronic and steric nature of other substituents on the ring.[1][2][3] This guide delves into the computational models used to predict this reactivity and compares them with published experimental outcomes.
Predictive Models for Dichloropyrimidine Reactivity
A variety of in-silico methods are employed to forecast the reactivity and regioselectivity of substituted dichloropyrimidines. These models range from quantum mechanical calculations to quantitative structure-activity relationship (QSAR) models.
Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of dichloropyrimidines.[4][5][6][7][8] By calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most electrophilic sites susceptible to nucleophilic attack.[7][8][9] For instance, in unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C4 position, correctly predicting it as the primary site of substitution.[4] However, the presence of electron-donating groups at the C6 position can alter the LUMO distribution, leading to increased reactivity at the C2 position.[4] More advanced QM methods involve the calculation of transition state energies to provide a more accurate prediction of the favored reaction pathway.[4]
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models offer a less computationally intensive approach by correlating structural or physicochemical properties of molecules with their reactivity.[4][5] These models can be used to predict properties like pKa, which is related to the overall reactivity of the pyrimidine ring.[4][5] Recently, multivariate linear regression models using descriptors such as electron affinity (EA) and molecular electrostatic potential (ESP) have been developed to predict SNAr reaction rates and regioselectivity with a high degree of accuracy.
Comparison of Predicted vs. Experimental Reactivity
The following tables summarize the predicted and experimentally observed regioselectivity of SNAr reactions for a series of substituted 2,4-dichloropyrimidines.
| Substituent at C6 | In-Silico Prediction (LUMO Distribution) | Experimental Outcome (C4:C2 Ratio) | Reference |
| H | C4 > C2 | Predominantly C4 substitution | [4] |
| OMe | C2 ≈ C4 | Predominantly C2 substitution | [4] |
| NHMe | C2 ≈ C4 | Predominantly C2 substitution | [4] |
| Dichloropyrimidine Derivative | Nucleophile | Predicted Major Isomer | Experimental Yield/Ratio | Reference |
| 2,4-dichloro-6-phenylpyrimidine | N-methylpiperazine | C4 | >99:1 (C4:C2) | [10] |
| 2,4-dichloro-6-(4-methoxyphenyl)pyrimidine | N-methylpiperazine | C4 | 98:2 (C4:C2) | [10] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | C4 | 10:0.2 (C4:C2) | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | C2 | 91% (C2 isomer) | [8] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the mono-amination of a substituted dichloropyrimidine.
Materials:
-
Substituted dichloropyrimidine (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, DMF, or THF)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate, if necessary)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Heating apparatus (if required)
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve the substituted dichloropyrimidine in the chosen solvent.
-
Add the amine to the solution. If a base is required, it can be added at this stage.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Amination
This protocol is a representative example of a palladium-catalyzed amination of a dichloropyrimidine, which can offer improved regioselectivity.[10]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 eq)
-
Aliphatic secondary amine (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand)
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst.
-
Add the anhydrous solvent.
-
In a separate dry vessel, pre-mix the aliphatic secondary amine with the strong base.
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a conceptual signaling pathway where a dichloropyrimidine derivative acts as a kinase inhibitor and a typical experimental workflow for assessing its reactivity.
Caption: Dichloropyrimidine as a Kinase Inhibitor.
Caption: Reactivity Assessment Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy of Florpyrauxifen-Benzyl: A Comparative Analysis of a Novel Synthetic Auxin Herbicide
A comprehensive guide for researchers and crop science professionals on the performance of florpyrauxifen-benzyl, an herbicide derived from 2,4-Dichloropyrimidine-5-carboxylic acid, in comparison to other leading weed management solutions. This guide synthesizes data from multiple field and laboratory studies, providing a detailed overview of its efficacy, crop safety, and experimental validation.
Florpyrauxifen-benzyl, commercially known as Rinskor™, is a relatively new herbicide belonging to the arylpicolinate class of synthetic auxins.[1] It represents a significant development in weed management, particularly in rice cultivation, offering a broad spectrum of control against grassy, broadleaf, and sedge weeds.[1] Its unique mode of action, which differs from other auxin herbicides like quinclorac, allows it to be effective against weed biotypes that have developed resistance to other herbicide classes.[2][3][4]
Comparative Efficacy Against Key Weed Species
Field and greenhouse trials have demonstrated the high efficacy of florpyrauxifen-benzyl against a variety of problematic weeds. The following tables summarize the quantitative data from these studies, comparing its performance with other commonly used herbicides.
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Control Efficacy (%) | Study Reference |
| Echinochloa crus-galli (Barnyardgrass) | Florpyrauxifen-benzyl | 30 | 97 | Miller & Norsworthy, 2018[5] |
| Quinclorac | 420 | Not specified, but less effective than florpyrauxifen-benzyl | Miller & Norsworthy, 2018[5] | |
| Cyhalofop-butyl | 150 | Not specified, but less effective than florpyrauxifen-benzyl | Miller & Norsworthy, 2018[5] | |
| Fenoxaprop | 69 | Not specified, but less effective than florpyrauxifen-benzyl | Miller & Norsworthy, 2018[5] | |
| Leptochloa chinensis (Chinese sprangletop) | Florpyrauxifen-benzyl | 25 (400 ml/ha of formulation) | 82-90 | Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice[1] |
| Comparison Herbicide | Not specified | >90 | Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice[1] | |
| Amaranthus palmeri (Palmer amaranth) | Florpyrauxifen-benzyl | 30 | 96 | Miller & Norsworthy, 2018[5] |
| Florpyrauxifen-benzyl | 40 | 99 | Miller & Norsworthy, 2018[5] | |
| Quinclorac | 420 | 47 | Miller & Norsworthy, 2018[5] | |
| Triclopyr | 420 | 58 | Miller & Norsworthy, 2018[5] | |
| Saflufenacil | 25 | 99 | Miller & Norsworthy, 2018[5] | |
| Commelina benghalensis (Benghal dayflower) | Florpyrauxifen-benzyl + Glyphosate | Not specified | 73.8 - 92 | Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis[6][7] |
| [Halauxifen + Diclosulam] + Glyphosate + Carfentrazone | Not specified | <55.5 | Efficacy of florpyrauxifen-benzyl and other herbicides in the control of Commelina benghalensis[6] |
Tank-Mix Compatibility
Florpyrauxifen-benzyl has shown excellent compatibility in tank-mixes with a wide range of other herbicides, with no significant antagonism observed. This flexibility allows for the development of robust integrated weed management programs that utilize multiple sites of action to combat herbicide resistance.
| Tank-Mix Partner (Systemic) | Weed Species | Florpyrauxifen-benzyl Alone (30 g/ha) Control (%) | Tank-Mix Control (%) | Interaction | Study Reference |
| 2,4-D | Echinochloa crus-galli | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Bispyribac | Echinochloa crus-galli | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Cyhalofop | Echinochloa crus-galli | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Fenoxaprop | Echinochloa crus-galli | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Halosulfuron | Yellow Nutsedge | 91 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Imazethapyr | Hemp Sesbania | 96 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Penoxsulam | Hemp Sesbania | 96 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Quinclorac | Echinochloa crus-galli | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Triclopyr | Hemp Sesbania | 96 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Tank-Mix Partner (Contact) | Weed Species | Florpyrauxifen-benzyl Alone (30 g/ha) Control (%) | Tank-Mix Control (%) | Interaction | Study Reference |
| Acifluorfen | Hemp Sesbania | 98 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Bentazon | Yellow Nutsedge | 93 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Carfentrazone | Hemp Sesbania | 98 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Propanil | Echinochloa crus-galli | 91 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
| Saflufenacil | Hemp Sesbania | 98 | Not specified | Additive | Miller & Norsworthy, 2018[5] |
Crop Safety
Studies on rice have indicated that florpyrauxifen-benzyl is generally safe for the crop, with no significant yield reduction observed at recommended application rates.[2] However, some transient phytotoxicity (injury) can occur, particularly in younger plants and under certain environmental conditions such as low light intensity and high temperatures.[8][9] The timing of flooding after application can also influence crop safety, with flooding 3 to 6 days after application showing reduced injury.[8]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous scientific methodologies. A typical experimental protocol for evaluating herbicide efficacy is outlined below.
Field Trial Protocol
-
Experimental Design: Field experiments are commonly established using a randomized complete block design with three to four replications.[2][10]
-
Plot Size: The minimum net plot size is typically 25m².
-
Treatments: Treatments include the test herbicide (florpyrauxifen-benzyl) at various rates, comparative standard herbicides, and an untreated control.[11]
-
Application: Herbicides are applied post-emergence (PoE) at specific weed growth stages (e.g., 2-3 leaf stage).[10][12] Applications are made using calibrated equipment such as a CO2-pressurized backpack sprayer to ensure uniform delivery.[5]
-
Efficacy Assessment: Weed control is visually assessed at regular intervals (e.g., 14, 28, 42, and 56 days after application - DAA) on a scale of 0% (no control) to 100% (complete control).[1][5] Other parameters such as weed density, plant height, and aboveground biomass are also measured.[5][10]
-
Crop Safety Assessment: Crop injury is visually rated on a 0% to 100% scale.[8] Yield and its components (e.g., tiller number, grain weight) are measured at harvest.[2]
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA). For tank-mix studies, Colby's method is used to determine if the interaction is synergistic, antagonistic, or additive.[5]
Mode of Action and Signaling Pathway
Florpyrauxifen-benzyl is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[13] It disrupts plant growth by binding to the TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, resulting in the over-expression of auxin-responsive genes. This uncontrolled growth ultimately leads to plant death.
Caption: Synthetic auxin herbicide mode of action pathway.
Experimental Workflow
The process of evaluating a new herbicide like florpyrauxifen-benzyl follows a structured workflow from initial greenhouse screenings to large-scale field trials.
References
- 1. proceeding.researchsynergypress.com [proceeding.researchsynergypress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions | Weed Technology | Cambridge Core [cambridge.org]
- 5. Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice | Weed Technology | Cambridge Core [cambridge.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. isws.org.in [isws.org.in]
- 11. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of 2,4-Dichloropyrimidine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of 2,4-Dichloropyrimidine-5-carboxylic acid, a halogenated organic compound requiring specialized handling. Adherence to these procedures is critical to mitigate health risks and prevent environmental contamination.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation, as well as respiratory irritation[1].
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to wear protective gloves, protective clothing, eye protection, and face protection[1]. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing dust or fumes[1][3].
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.
Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including impervious gloves, safety glasses, and a dust respirator[1].
-
Containment: Use dry clean-up procedures and avoid generating dust[1]. Do not use air hoses for cleaning[1].
-
Collection: Carefully sweep or vacuum the spilled material. If vacuuming, use an explosion-proof machine designed for grounded storage and use[1].
-
Packaging: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal[1].
Major Spills:
-
Immediate Evacuation: Evacuate the area and move upwind of the spill[1].
-
Alert Authorities: Notify the appropriate emergency services and the fire brigade, informing them of the location and nature of the hazard[1].
-
Control Access: Prevent personnel from entering the contaminated area without the necessary protective equipment[1].
-
Environmental Protection: Prevent the spillage from entering drains, sewers, or water courses[1][3]. If contamination of waterways occurs, advise emergency services immediately[1].
-
Cleanup: Follow the same collection and packaging procedures as for minor spills, recovering the product wherever possible[1].
Disposal Protocol
The disposal of this compound must be handled as hazardous waste. All disposal activities must comply with local, state, and federal regulations.
-
Waste Identification: This compound is a halogenated organic solid.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be clean, dry, and sealable[1].
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Disposal:
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloropyrimidine-5-carboxylic acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,4-Dichloropyrimidine-5-carboxylic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound. This substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the mandatory personal protective equipment for handling this compound.
| Hazard Type | Required Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves: Nitrile gloves are recommended for their resistance to chlorinated solvents.[1] Ensure gloves are of a sufficient thickness (at least 5 mil) for the intended duration of handling and change them immediately if contact with the chemical occurs.[2] For prolonged contact or immersion, consider heavier-duty gloves. |
| Lab Coat/Protective Clothing: A standard lab coat should be worn to protect against incidental skin contact. For tasks with a higher risk of splashes or dust generation, a disposable gown or apron over the lab coat is recommended. | |
| Eye and Face Contact | Safety Glasses with Side Shields or Goggles: To protect against dust particles and splashes, safety glasses with side shields or chemical splash goggles are mandatory. |
| Face Shield: When there is a significant risk of splashes or when handling larger quantities of the material, a face shield should be worn in addition to safety glasses or goggles. | |
| Inhalation | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is a suitable option for protection against dust.[4] If vapors are also a concern, a combination cartridge for organic vapors and acid gases may be appropriate.[5][6] |
Operational Protocol: Step-by-Step Handling Procedure
A logical workflow is critical to minimizing risk. The following diagram and steps illustrate the recommended sequence of operations for handling this compound.
PPE Donning and Doffing logical relationships
The correct sequence for putting on and taking off PPE is crucial to prevent contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Place any unused or expired this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[7][8]
-
Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a separate, sealed plastic bag or container also labeled as "Halogenated Organic Waste."[9]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled container for "Halogenated Organic Liquid Waste."[10]
-
Do not mix with non-halogenated solvent waste.[11]
-
Ensure the pH of aqueous solutions is neutralized (between 6 and 9) before collection, if appropriate and safe to do so.[12]
-
Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity
-
The date of accumulation
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Emergency and Spill Response
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don all the PPE listed in the table above, with particular attention to respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the material with a damp paper towel or a spill absorbent pad to prevent the dust from becoming airborne.[3][13] For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand.[9]
-
Clean Up the Spill:
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. northwestern.edu [northwestern.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. soapequipment.com [soapequipment.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. acs.org [acs.org]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






